4-Chloro-2-methoxy-N-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-2-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQLZHZETZDZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650023 | |
| Record name | 4-Chloro-2-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35122-79-3 | |
| Record name | 4-Chloro-2-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methoxy-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Chloro-2-methoxy-N-methylaniline (CAS 35122-79-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, synthesis, and potential applications of 4-Chloro-2-methoxy-N-methylaniline.
Chemical and Physical Properties
This compound is an organochlorine compound and a derivative of aniline. It serves as a valuable intermediate in various chemical syntheses.[1] Its physical state is most consistently reported as a light brown to brown solid.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35122-79-3 | [1][3][4][5] |
| Molecular Formula | C₈H₁₀ClNO | [3][4] |
| Molecular Weight | 171.63 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Boiling Point | 260.7 °C at 760 mmHg | [1] |
| Density | 1.184 g/cm³ | [1] |
| Flash Point | 111.5 °C | [1] |
| Refractive Index | 1.568 | [1] |
| Melting Point | Not available | [1][2] |
| Solubility | Not available | [1][6] |
| pKa | 4.11 ± 0.12 (Predicted) | [1] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are not publicly available in research databases but are offered by various commercial suppliers upon request.[4][7]
Safety and Handling
GHS Classification
Based on supplier information, this compound is classified as follows:
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source: ChemScene
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.
Experimental Protocols
Proposed Synthesis of this compound
Methodology:
Step 1: Synthesis of 4-Chloro-2-methoxyaniline (Reduction of Nitroarene)
This step involves the catalytic hydrogenation of the corresponding nitro compound.
-
Materials: 1-Chloro-5-methoxy-2-nitrobenzene, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve 1-Chloro-5-methoxy-2-nitrobenzene in methanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas.
-
Stir the mixture vigorously at room temperature, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-Chloro-2-methoxyaniline.
-
Step 2: Synthesis of this compound (N-Methylation)
This step utilizes a reductive amination approach for N-methylation.
-
Materials: 4-Chloro-2-methoxyaniline, Paraformaldehyde, Potassium hydroxide (KOH), Methanol, Sodium borohydride (NaBH₄).
-
Procedure:
-
In a separate flask, dissolve 4-Chloro-2-methoxyaniline and KOH in methanol at room temperature.
-
In another flask, reflux a mixture of methanol and paraformaldehyde until the paraformaldehyde dissolves.
-
Add the aniline solution to the paraformaldehyde solution and reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and slowly add sodium borohydride.
-
Reflux the mixture for an additional hour.
-
After completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain this compound.
-
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its structural analogue, 4-fluoro-2-methoxy-N-methylaniline, is a key intermediate in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. The aniline nitrogen acts as a nucleophile in reactions with heterocyclic scaffolds, forming the core structures of many therapeutic agents.
A common application is in nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles like 4-chloroquinazolines.
General Workflow for Kinase Inhibitor Synthesis and Evaluation
References
- 1. Cas 35122-79-3,this compound 96% | lookchem [lookchem.com]
- 2. 35122-79-3 CAS MSDS (this compound 96%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound, CasNo.35122-79-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. Buy 2,2'-isopropylidenediphenol (EVT-363725) | 7559-72-0 [evitachem.com]
- 7. This compound 96%(35122-79-3) 1H NMR [m.chemicalbook.com]
physicochemical properties of 4-Chloro-2-methoxy-N-methylaniline
An in-depth technical guide on the , designed for researchers, scientists, and professionals in drug development.
Introduction
4-Chloro-2-methoxy-N-methylaniline is a substituted aniline derivative with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[1] Its chemical structure, featuring a chloro, a methoxy, and an N-methyl group on the aniline scaffold, imparts specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and overall utility in drug design. This document provides a comprehensive overview of its known and predicted properties, experimental protocols for its synthesis and characterization, and visual representations of relevant workflows.
Physicochemical Properties
The are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO | [2][3] |
| Molecular Weight | 171.62 g/mol | [2][4] |
| CAS Number | 35122-79-3 | [2] |
| Appearance | Light brown to brown Solid-liquid mixture | [3] |
| Boiling Point | 260.7 °C at 760 mmHg | [1][3] |
| Density | 1.184 g/cm³ | [1][3] |
| pKa (Predicted) | 4.11 ± 0.12 | [1][3] |
| LogP (Predicted) | 2.39 | [2] |
| Flash Point | 111.5 °C | [1] |
| Vapor Pressure | 0.0121 mmHg at 25°C | [1] |
| Refractive Index | 1.568 | [1] |
| Solubility | Predicted to have limited solubility in water and be soluble in organic solvents like ethanol and acetone.[5] | |
| Storage Conditions | Store at 2-8°C, protected from light.[3] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from 4-chloro-2-methoxyaniline.
Materials:
-
4-chloro-2-methoxyaniline
-
Paraformaldehyde
-
Methanol
-
Sodium borohydride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Formation of the Schiff Base Intermediate: In a round-bottom flask, dissolve 4-chloro-2-methoxyaniline and paraformaldehyde in methanol.[6]
-
Reflux the mixture with stirring for approximately 2 hours to form the intermediate N-methylenated derivative.[6]
-
Reduction to the N-methylaniline: Cool the reaction mixture to 0°C using an ice bath.[6]
-
Slowly add sodium borohydride to the cooled solution.[6]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour.
-
Work-up and Purification: Remove the methanol under reduced pressure using a rotary evaporator.[6]
-
Add water to the residue and extract the product with ethyl acetate multiple times.[6]
-
Combine the organic layers, wash with water and then with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[6]
-
Purify the crude this compound by silica gel column chromatography.
Determination of Physicochemical Properties
The following are standard laboratory protocols for the determination of key physicochemical properties.
a) Melting Point Determination:
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small, dry sample is packed into a capillary tube. The tube is placed in the heating block of the apparatus and heated at a controlled rate of 1-2 °C per minute near the expected melting point. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[7]
b) Boiling Point Determination (Micro method):
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube.
-
Procedure: A small amount of the liquid is placed in a small test tube with an inverted, sealed-end capillary tube. The apparatus is heated in a Thiele tube. The temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary is recorded as the boiling point.[7]
c) Density Determination:
-
Apparatus: Pycnometer or digital density meter.
-
Procedure (using a pycnometer): The mass of a clean, dry pycnometer is determined. It is then filled with the sample liquid, and the mass is measured again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[7]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General synthetic workflow for this compound.
Physicochemical Characterization Logic
This diagram outlines the logical flow for the characterization of the physicochemical properties of a synthesized compound like this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 35122-79-3 CAS MSDS (this compound 96%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectral Analysis of 4-Chloro-2-methoxy-N-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-2-methoxy-N-methylaniline, a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds. These predictions are intended to serve as a reference for researchers in the field. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 4-chloro-N-methylaniline and 4-methoxy-N-methylaniline.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | m | 3H | Aromatic protons |
| ~3.8 | s | 3H | Methoxy (-OCH₃) protons |
| ~2.8 | s | 3H | N-methyl (-NHCH₃) proton |
| ~4.0 (broad) | s | 1H | Amine (-NH) proton |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C-OCH₃ |
| ~145-150 | C-NHCH₃ |
| ~120-130 | Aromatic CH |
| ~115-125 | Aromatic C-Cl |
| ~110-120 | Aromatic CH |
| ~100-110 | Aromatic CH |
| ~55 | -OCH₃ |
| ~30 | -NHCH₃ |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2950 | Medium | Aliphatic C-H Stretch |
| ~1600 | Strong | Aromatic C=C Stretch |
| ~1500 | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1100 | Strong | C-N Stretch |
| ~800-850 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 171/173 | High | Molecular Ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |
| 156/158 | Medium | [M - CH₃]⁺ |
| 142 | Medium | [M - C₂H₅]⁺ |
| 128 | Medium | [M - CH₃ - CO]⁺ |
| 111 | Medium | [M - CH₃ - Cl]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90 degrees, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides characteristic fragmentation patterns useful for structural elucidation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic compound.
Disclaimer: The spectral data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is recommended for definitive structural confirmation.
4-Chloro-2-methoxy-N-methylaniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methoxy-N-methylaniline, a substituted aniline derivative with applications as a chemical intermediate in organic synthesis, particularly in the context of pharmaceutical research and development. This document details its chemical properties, outlines a representative synthetic protocol, and discusses its potential applications, with a focus on its role as a building block for bioactive molecules.
Core Compound Data
The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and safety assessments.
| Identifier | Value |
| Chemical Name | This compound |
| Synonym(s) | N-Methyl-4-chloro-2-methoxyaniline |
| CAS Number | 35122-79-3 |
| Molecular Formula | C₈H₁₀ClNO[1] |
| Molecular Weight | 171.62 g/mol [1] |
| Purity (Typical) | ≥96% |
Physicochemical Properties
Computationally predicted and experimentally determined physicochemical properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value |
| Topological Polar Surface Area (TPSA) | 21.26 Ų |
| logP (Octanol-Water Partition Coefficient) | 2.39 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be devised based on standard organic chemistry methodologies for the N-methylation of anilines. The following protocol describes a representative procedure starting from the commercially available precursor, 4-Chloro-2-methoxyaniline.
Synthesis of this compound via Reductive Amination
This two-step protocol involves the formation of an imine intermediate from 4-Chloro-2-methoxyaniline and formaldehyde, followed by in-situ reduction to the desired N-methylated product.
Materials:
-
4-Chloro-2-methoxyaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methoxyaniline (1.0 equivalent) and dissolve it in methanol (approximately 0.2 M concentration).
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add formaldehyde solution (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Reduction: Cool the reaction mixture back to 0 °C. In small portions, carefully add sodium borohydride (1.5 equivalents) to the flask. Caution: Gas evolution (hydrogen) will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the residue to extract the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. |
| HPLC/GC-MS | Determination of purity and identification of any impurities. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Application in Drug Discovery
Substituted anilines are a class of privileged scaffolds in medicinal chemistry, frequently utilized as starting materials for the synthesis of kinase inhibitors. The chloro and methoxy groups on the aniline ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, influencing its binding affinity and pharmacokinetic profile.
While direct involvement of this compound in a specific signaling pathway is not prominently documented, its structural motifs are relevant to the development of targeted therapeutics. For instance, N-methylanilines are key components in the synthesis of 4-anilinoquinazolines, a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology.
The general workflow for utilizing a compound like this compound in a drug discovery program is depicted below.
This workflow illustrates how this compound can serve as a key building block in the synthesis of a library of potential drug candidates. These compounds are then subjected to a cascade of biological assays to identify lead compounds for further development. The structure-activity relationship (SAR) data obtained from these screens can then inform the design and synthesis of more potent and selective analogs.
References
solubility of 4-Chloro-2-methoxy-N-methylaniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-2-methoxy-N-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative assessment based on the physicochemical properties of the compound and data from structurally similar molecules. Additionally, a detailed, standardized experimental protocol for determining solubility is provided.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its expected behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO | [1][2] |
| Molecular Weight | 171.62 g/mol | [2] |
| CAS Number | 35122-79-3 | [1][2] |
| Boiling Point | 260.7°C at 760 mmHg | [1] |
| Density | 1.184 g/cm³ | [1] |
| Predicted LogP | 2.3903 | [2] |
| Predicted pKa | 4.11 ± 0.12 | [1] |
Solubility Profile
The presence of a non-polar aromatic ring, a chloro group, and a methyl group suggests that this compound is a relatively hydrophobic molecule. This is supported by its predicted LogP value of 2.3903, which indicates a preference for lipophilic environments over aqueous ones.[2]
Structurally similar compounds, such as 4-chloro-2-methylaniline, are known to be soluble in organic solvents like ethanol and acetone, while exhibiting limited solubility in water.[3] It is also reported to be slightly soluble in chloroform and methanol. Therefore, it is highly probable that this compound will exhibit good solubility in a range of common organic solvents, including:
-
Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Nonpolar/Slightly Polar Solvents: Dichloromethane, Chloroform, Toluene
Its solubility in nonpolar solvents like hexanes is expected to be lower due to the presence of the polar methoxy and amine functional groups. As with most solutes, the is expected to increase with temperature.
Experimental Protocol for Solubility Determination
The following is a standard laboratory protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Drying oven
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Place a magnetic stir bar in the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle by stopping the stirring and letting the vial stand in the constant temperature bath for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.
-
Weigh the flask containing the dried solute on an analytical balance.
-
3. Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solute.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
4-Chloro-2-methoxy-N-methylaniline: An In-Depth Technical Guide to Safety and Handling
Chemical and Physical Properties
While comprehensive experimental data for 4-Chloro-2-methoxy-N-methylaniline is limited, some physical and chemical properties have been reported. These are summarized in the table below.
| Property | Value | Source |
| CAS Number | 35122-79-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClNO | [1][3] |
| Molecular Weight | 171.63 g/mol | [1] |
| Boiling Point | 260.7°C at 760 mmHg | [1] |
| Density | 1.184 g/cm³ | [1] |
| Flash Point | 111.5°C | [1] |
| Appearance | Powder or liquid | |
| Storage | Store at 4°C, protect from light | [3] |
Hazard Identification and Toxicological Profile
A specific toxicological profile for this compound is not established. However, based on its structural similarity to other anilines, it should be considered hazardous. Aniline and its derivatives are known to be toxic and may have carcinogenic and mutagenic properties.[4] The primary hazards associated with analogous compounds are summarized below. It is prudent to assume that this compound may exhibit similar hazards.
| Hazard Class | Associated Risks and Precautions (based on analogous compounds) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust or vapors.[4] |
| Skin Corrosion/Irritation | May cause skin irritation. Wear appropriate protective gloves and clothing.[5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. Wear safety glasses or goggles.[5] |
| Carcinogenicity | Aniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Handle as a potential carcinogen.[6] |
| Mutagenicity | Suspected of causing genetic defects.[4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[4] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when working with this compound. The following protocols are based on best practices for handling hazardous aromatic amines.[7][8]
General Handling and Storage
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8] Keep the container tightly sealed and protect from light.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. See Section 4.0 for a detailed breakdown.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Spill Response Protocol
-
Evacuation and Isolation: In case of a spill, immediately evacuate the area and restrict access.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment and Cleanup:
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[6]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Disposal: Collect the spilled material and absorbent in a sealed, properly labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following provides a general guideline for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and dust.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene). A lab coat, long pants, and closed-toe shoes are mandatory. | Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be changed frequently.[7][10] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid form or when engineering controls are insufficient. | Minimizes inhalation of dust and vapors.[10][11] |
Emergency and First Aid Procedures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate key safety and handling workflows for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. chemscene.com [chemscene.com]
- 4. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]
- 5. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Research Landscape of 4-Chloro-2-methoxy-N-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methoxy-N-methylaniline, a substituted aniline derivative, presents itself as a versatile chemical intermediate with significant potential in various research and development sectors. Its unique molecular architecture, featuring a chlorinated and methoxylated phenyl ring with an N-methylated amino group, makes it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the known and potential applications of this compound in research, with a particular focus on its utility in medicinal chemistry and agrochemical development. While detailed research applications for this specific compound are not extensively documented in peer-reviewed literature, this guide will draw parallels with closely related analogs to illustrate its potential utility.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis. The table below summarizes its key identifiers and properties.
| Property | Value |
| CAS Number | 35122-79-3 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Synonyms | N-Methyl-4-chloro-2-methoxyaniline, 5-Chloro-2-(methylamino)anisole |
Potential Research Applications
Based on its structural motifs and the applications of analogous compounds, this compound is primarily positioned as a key intermediate in the following areas:
-
Pharmaceutical Synthesis: The substituted aniline core is a common scaffold in a wide array of bioactive molecules. This compound serves as a valuable precursor for the development of novel therapeutic agents.[1] The presence of the chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, including its binding affinity to biological targets and its metabolic stability.
-
Agrochemical Development: Similar to its role in pharmaceuticals, this aniline derivative can be utilized in the synthesis of new pesticides and herbicides.[1] The specific substituents on the aromatic ring can be tailored to achieve desired efficacy and selectivity for targeted agricultural applications.
-
Organic Synthesis: In a broader context, this compound is a versatile reagent in organic chemistry, enabling the construction of more complex molecular architectures through various chemical transformations.[1]
Illustrative Application in Kinase Inhibitor Synthesis: A Case Study with a Fluoro-Analog
While specific, detailed examples for this compound are scarce, the closely related compound, 4-Fluoro-2-methoxy-N-methylaniline, serves as an excellent case study to illustrate the potential synthetic utility. This fluoro-analog is a key building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer agents. The general workflow and a representative experimental protocol are detailed below to provide a conceptual framework for the application of the chloro-analog.
General Synthetic Workflow
The synthesis of a kinase inhibitor using a substituted aniline like this compound would typically follow a multi-step process. The aniline derivative is coupled with a heterocyclic core, which is then further functionalized to yield the final active pharmaceutical ingredient (API).
Hypothetical Experimental Protocol for a Coupling Reaction
The following is a representative, hypothetical protocol for a Buchwald-Hartwig amination reaction, a common method for coupling anilines with aryl halides. This protocol is illustrative and would require optimization for the specific substrates.
Reaction: Coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, Xantphos, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add this compound and the aryl bromide to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Potential Role in Modulating Signaling Pathways
Substituted anilines are integral components of many kinase inhibitors that target signaling pathways implicated in diseases like cancer. For instance, EGFR inhibitors block the downstream signaling cascade that promotes cell proliferation and survival. A simplified diagram of the EGFR signaling pathway and the point of inhibition is presented below.
Conclusion
This compound is a chemical intermediate with considerable, albeit underexplored, potential in the fields of pharmaceutical and agrochemical research. While specific, published applications are limited, its structural similarity to key building blocks used in the synthesis of high-value compounds, such as kinase inhibitors, strongly suggests its utility. This guide provides a foundational understanding of its properties and a framework for its potential application in research, encouraging further investigation into this promising molecule. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool in the design and synthesis of novel, biologically active molecules.
References
4-Chloro-2-methoxy-N-methylaniline: A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methoxy-N-methylaniline is a substituted aniline that has emerged as a crucial synthetic building block in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chloro, a methoxy, and an N-methyl group, imparts specific steric and electronic properties that are highly valuable in the design and synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of this compound, with a particular focus on its role in the development of targeted therapeutics.
The strategic placement of the substituents on the aniline ring makes this compound a versatile intermediate. The nucleophilic secondary amine allows for its incorporation into various scaffolds, while the chloro and methoxy groups can influence the pharmacological properties of the final molecule, such as metabolic stability and target binding affinity. This guide aims to serve as a detailed resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical and Computational Data
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in research and development. The following tables summarize the key physicochemical and computational data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 35122-79-3 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Boiling Point | 260.7°C at 760 mmHg | |
| Flash Point | 111.5°C | |
| Density | 1.184 g/cm³ | |
| Refractive Index | 1.568 | |
| Appearance | Liquid | [2] |
| Purity | ≥96% | [1] |
| Storage | 4°C, protect from light | [1] |
Table 2: Computational Properties
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.3903 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
| SMILES | CNC1=CC=C(Cl)C=C1OC | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available precursor. A plausible synthetic route involves the chlorination of 2-methoxyaniline followed by N-methylation.
Experimental Protocol 1: Proposed Synthesis of this compound
This protocol describes a potential two-step synthesis based on established organic chemistry methodologies for analogous compounds.
Step 1: Synthesis of 4-Chloro-2-methoxyaniline
A common method for the selective chlorination of anilines involves the use of a chlorinating agent in a suitable solvent.
-
Reagents and Materials:
-
2-methoxyaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-methoxyaniline.
-
Step 2: N-methylation of 4-Chloro-2-methoxyaniline
Reductive amination is a widely used method for the N-methylation of anilines.
-
Reagents and Materials:
-
4-Chloro-2-methoxyaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-methoxyaniline (1.0 eq) in methanol.
-
Add formaldehyde solution (1.2 eq) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
-
Applications in Drug Discovery and Development
This compound is a key building block in the synthesis of biologically active molecules, most notably kinase inhibitors. The substituted aniline moiety serves as a crucial pharmacophore that can be incorporated into heterocyclic scaffolds to target the ATP-binding site of various kinases.
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are privileged structures in this area, and this compound is an ideal nucleophile for their synthesis via nucleophilic aromatic substitution (SNAr) reactions with the corresponding 4-chloro-substituted heterocycles.[2] The substitution pattern on the aniline ring is critical for achieving high potency and selectivity for specific kinases, including mutant forms that drive cancer progression.
While a direct marketed drug containing the this compound moiety is not prominently cited, its structural analog, 4-fluoro-2-methoxy-N-methylaniline, is a key component in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib.[3] This highlights the importance of this substitution pattern in achieving potent and selective kinase inhibition.
Experimental Protocol 2: Microwave-Assisted N-Arylation of a 4-Chloroquinazoline
This protocol is adapted from established procedures for the reaction of N-methylanilines with 4-chloroquinazolines and is expected to be highly efficient for this compound.[2]
-
Reagents and Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
This compound (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water
-
10 mL microwave reactor vial
-
Magnetic stirrer
-
Microwave reactor
-
-
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinazoline derivative (e.g., 0.5 mmol, 1.0 eq).
-
Add this compound (0.6 mmol, 1.2 eq).
-
Add a 1:1 mixture of THF and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(4-chloro-2-methoxy-N-methylanilino)quinazoline product.
-
Inhibition of the EGFR Signaling Pathway
Compounds synthesized using building blocks like this compound often target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division. EGFR inhibitors block this signaling cascade, thereby inhibiting cancer cell proliferation.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features make it an important precursor for the synthesis of kinase inhibitors and other biologically active compounds. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a key experimental protocol for its application in N-arylation reactions. The provided diagrams illustrate its synthetic utility and its relevance in targeting critical signaling pathways in drug discovery. As the demand for novel and targeted therapeutics continues to grow, the importance of specialized building blocks like this compound in enabling the synthesis of next-generation medicines is expected to increase.
References
4-Chloro-2-methoxy-N-methylaniline: A Scrutinized Component in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are foundational scaffolds in the synthesis of a multitude of biologically active molecules. Among these, 4-Chloro-2-methoxy-N-methylaniline presents itself as a compound of interest for medicinal chemists, particularly as an analogue to the well-studied 4-fluoro counterpart utilized in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential roles of this compound in medicinal chemistry. Drawing parallels with its fluoro-analogue, this paper will explore its prospective applications, particularly in the realm of kinase inhibitors, while presenting detailed experimental protocols and data in a structured format for practical use by researchers.
Introduction
The strategic placement of halogen atoms on a pharmacophore is a widely employed tactic in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. While the bioisosteric replacement of a hydrogen atom with fluorine is a common strategy to enhance metabolic stability and binding affinity, the use of chlorine offers a different set of electronic and steric properties that can be exploited in drug design. This compound, a structural relative of the key EGFR inhibitor precursor 4-Fluoro-2-methoxy-N-methylaniline, is a molecule with latent potential in the discovery of novel therapeutic agents. This guide will delve into the known characteristics of this compound and extrapolate its potential applications based on the established roles of similar chemical entities.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery. The following table summarizes the key computed and experimental data for this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 35122-79-3 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity (Typical) | ≥96% | |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | |
| logP (Octanol-Water Partition Coefficient) | 2.39 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 2 |
Note: Some physicochemical properties are computationally predicted and should be confirmed experimentally.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the reduction of a nitroaromatic precursor followed by N-methylation. The following is a generalized, detailed protocol.
Synthesis of 4-Chloro-2-methoxyaniline (Precursor)
The initial step involves the reduction of 4-chloro-2-nitroanisole.
-
Reaction: Catalytic hydrogenation of 4-chloro-2-nitroanisole.
-
Reagents and Materials:
-
4-chloro-2-nitroanisole
-
Methanol or Ethanol (solvent)
-
Palladium on carbon (Pd/C, 10%) or Raney Nickel (catalyst)
-
Hydrogen gas
-
Filter agent (e.g., Celite)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-chloro-2-nitroanisole in methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-chloro-2-methoxyaniline. This product can often be used in the next step without further purification.
-
N-methylation of 4-Chloro-2-methoxyaniline
The final step is the addition of a methyl group to the aniline nitrogen.
-
Reaction: Reductive amination.
-
Reagents and Materials:
-
4-Chloro-2-methoxyaniline
-
Aqueous formaldehyde (37%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-chloro-2-methoxyaniline in DCM.
-
To this solution, add aqueous formaldehyde.
-
Slowly add sodium triacetoxyborohydride to the mixture in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Role in Medicinal Chemistry: A Focus on Kinase Inhibition
While specific biological data for this compound is not abundant in the public domain, its structural similarity to 4-Fluoro-2-methoxy-N-methylaniline strongly suggests its potential as a building block for kinase inhibitors. The fluoro-analogue is a crucial component in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib.[3] These inhibitors are designed to target specific mutations in EGFR that confer resistance to earlier generations of treatment in non-small cell lung cancer (NSCLC).[3]
The aniline nitrogen of these molecules acts as a nucleophile, participating in reactions with heterocyclic scaffolds like 4-chloroquinazolines to form the core structure of the inhibitor.[3] This core then binds to the ATP-binding site of the kinase domain of EGFR.
The EGFR Signaling Pathway and Its Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.
Potential Advantages and Disadvantages of the Chloro-Substitution
The substitution of fluorine with chlorine can lead to several changes in the molecule's properties:
-
Steric Hindrance: Chlorine is larger than fluorine, which could influence the binding orientation of the inhibitor within the kinase's active site. This could either be beneficial, leading to new, favorable interactions, or detrimental, causing steric clashes.
-
Electronic Effects: Chlorine is less electronegative than fluorine but is still an electron-withdrawing group. This will affect the pKa of the aniline nitrogen and the overall electron distribution of the aromatic ring, potentially altering binding affinities and reaction kinetics.
-
Metabolic Stability: The C-Cl bond is generally more susceptible to metabolic cleavage than the C-F bond. This could impact the pharmacokinetic profile of a drug candidate, potentially leading to a shorter half-life.
-
Toxicity: Some chlorinated anilines have been associated with toxicity, including DNA damage.[4] This is a critical consideration that would need to be thoroughly investigated for any drug candidate containing this moiety.
Experimental Workflow for Evaluation
A generalized workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound is outlined below.
Conclusion
This compound represents an intriguing, yet underexplored, building block in medicinal chemistry. While its direct applications and biological activity are not as well-documented as its fluoro-analogue, its structural characteristics suggest a potential role in the development of novel kinase inhibitors. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this compound. However, a critical and thorough evaluation of its biological activity, metabolic stability, and potential toxicity will be imperative to determine its true value in the landscape of drug discovery. The exploration of such analogues is a testament to the continuous effort in fine-tuning molecular properties to achieve therapeutic efficacy and safety.
References
Methodological & Application
Synthesis of 4-Chloro-2-methoxy-N-methylaniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Chloro-2-methoxy-N-methylaniline from 4-chloro-2-methoxyaniline via reductive amination, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds.
Introduction
N-methylation of anilines is a fundamental reaction in organic synthesis, yielding intermediates crucial for the development of a wide range of biologically active molecules. This compound is a valuable building block in medicinal chemistry. The protocol outlined here utilizes the robust and widely applicable Eschweiler-Clarke reaction, which involves the reductive amination of a primary amine using formaldehyde as the carbon source and a suitable reducing agent.
Reaction Principle
The synthesis proceeds via a two-step, one-pot process. First, the primary amine, 4-chloro-2-methoxyaniline, reacts with formaldehyde to form an intermediate imine (Schiff base). Subsequently, the imine is reduced in situ to the desired secondary amine, this compound. Common reducing agents for this transformation include formic acid and sodium borohydride. This method is advantageous as it typically avoids the over-methylation to form quaternary ammonium salts.[1]
Data Summary
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | Purity (%) |
| 4-Chloro-2-methoxyaniline | C₇H₈ClNO | 157.60 | Starting Material | ≥97 | |
| Formaldehyde | CH₂O | 30.03 | Methyl Source | ~37% in H₂O | |
| Formic Acid | CH₂O₂ | 46.03 | Reducing Agent | ≥95 | |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent | ≥98 | |
| This compound | C₈H₁₀ClNO | 171.62 | Product | ≥96 (Expected) |
Note: Purity of starting materials and product are typical values from commercial suppliers. Expected product purity is based on purification by column chromatography.
Experimental Protocols
Two common protocols for the Eschweiler-Clarke reaction are provided below. Protocol A utilizes formic acid as the reducing agent, while Protocol B employs sodium borohydride.
Protocol A: N-methylation using Formaldehyde and Formic Acid
This protocol is a classic Eschweiler-Clarke procedure.
Materials:
-
4-Chloro-2-methoxyaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methoxyaniline (1.0 eq).
-
Add formic acid (2.0-3.0 eq) followed by a 37% aqueous solution of formaldehyde (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Protocol B: N-methylation using Formaldehyde and Sodium Borohydride
This protocol is adapted from the synthesis of the analogous 4-fluoro-2-methoxy-N-methylaniline and offers a milder alternative to the use of formic acid.[2]
Materials:
-
4-Chloro-2-methoxyaniline
-
Paraformaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, suspend paraformaldehyde (1.5 eq) in methanol. Heat the mixture to reflux (around 85°C) until the paraformaldehyde dissolves completely.
-
In a separate flask, dissolve 4-chloro-2-methoxyaniline (1.0 eq) in methanol at room temperature.
-
Add the aniline solution to the formaldehyde solution and reflux the mixture for 2 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for an additional 1 hour.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the N-methylation of 4-chloro-2-methoxyaniline.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
Application Notes and Protocols for the N-methylation of 4-chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-methylation of 4-chloro-2-methoxyaniline, a compound of interest as an intermediate in the synthesis of pharmacologically active molecules, such as CXCR2 antagonists.[1] The featured method is the Eschweiler-Clarke reaction, a classic and reliable procedure for the methylation of primary and secondary amines.[2] This reductive amination utilizes formic acid and formaldehyde to yield the corresponding N-methylated amine, characteristically avoiding the formation of quaternary ammonium salts.[2][3] This application note includes a step-by-step experimental protocol, a summary of quantitative data from related reactions, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
N-methylation is a fundamental chemical transformation in organic synthesis and drug development, often employed to modify the pharmacological properties of a molecule. The Eschweiler-Clarke reaction offers a robust and high-yielding method for the N-methylation of amines.[3] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, releasing carbon dioxide and forming the methylated amine.[3][4] This one-pot reaction is known for its efficiency and good yields with a range of substituted anilines.[5]
Data Presentation
While specific quantitative data for the N-methylation of 4-chloro-2-methoxyaniline is not extensively reported, the following table summarizes typical yields and conditions for the N-methylation of various substituted anilines using different methods, providing a comparative overview.
| Substrate | Methylating Agent(s) | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Formaldehyde, Formic Acid | - | - | 100 | 2 | 90 | [5] |
| N-methylaniline | Formaldehyde | K₂CO₃ | Toluene | 130 | 20 | 74 | [3] |
| 4-chloroaniline | Dimethyl carbonate | DBU | NMP | 250 | 0.2 | 88 | [6] |
| Aniline | Methanol | Ru(II) complex, Cs₂CO₃ | Methanol | 140 | 12 | 98 | [7] |
| Aromatic Amines | Formic Acid, Triethylamine | - | DMSO | 150 | 12 | High | [8] |
Experimental Protocol: N-methylation of 4-chloro-2-methoxyaniline via Eschweiler-Clarke Reaction
This protocol is based on the general principles of the Eschweiler-Clarke reaction.[2][3]
3.1. Materials and Reagents
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.2. Safety Precautions
-
4-chloro-2-methoxyaniline: May cause skin, eye, and respiratory irritation.[9] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formaldehyde: Toxic, corrosive, and a suspected carcinogen.[10][11][12][13] Causes severe skin burns and eye damage.[10][13] Handle only in a fume hood and wear appropriate PPE.
-
Formic acid: Corrosive and causes severe skin burns and eye damage.[14] Handle with care in a fume hood.
-
The reaction should be performed in a well-ventilated fume hood due to the evolution of carbon dioxide and the handling of volatile and hazardous reagents.
3.3. Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methoxyaniline (1.0 eq).
-
Addition of Reagents: To the flask, add formic acid (2.5 eq) followed by the slow addition of aqueous formaldehyde solution (2.5 eq).
-
Heating: Heat the reaction mixture to 100 °C and maintain it at this temperature under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a 2 M sodium hydroxide solution until the pH is basic (pH > 9). Perform this step in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
3.4. Purification and Characterization
The crude N-methyl-4-chloro-2-methoxyaniline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
4.1. Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke Reaction.
4.2. Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. media.laballey.com [media.laballey.com]
- 11. chemsupply.com.au [chemsupply.com.au]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. newcomersupply.com [newcomersupply.com]
Application Notes and Protocols: The Strategic Use of 4-Chloro-2-methoxy-N-methylaniline in the Synthesis of Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are pivotal building blocks in the synthesis of a wide array of biologically active compounds, particularly in the realm of kinase inhibitors. The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR). While direct literature specifically detailing the use of 4-Chloro-2-methoxy-N-methylaniline in the synthesis of kinase inhibitors is limited, its structural similarity to other anilines used for this purpose, such as its fluoro-analog, suggests its high potential as a valuable precursor.
This document provides a detailed protocol for the prospective use of this compound in the synthesis of 4-(4-chloro-2-methoxy-N-methylanilino)quinazoline derivatives, which are anticipated to function as kinase inhibitors. The methodologies presented are adapted from established procedures for analogous compounds.[1]
Key Applications: Synthesis of 4-Anilinoquinazoline Scaffolds
The primary hypothesized application of this compound is in the nucleophilic aromatic substitution (SNAr) reaction with 4-chloroquinazolines. The nitrogen atom of the aniline acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring. This reaction is a cornerstone in the assembly of a diverse library of potential kinase inhibitors. The substitution pattern on the aniline ring is critical for modulating the potency and selectivity of the resulting inhibitor.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-(4-Chloro-2-methoxy-N-methylanilino)quinazoline Derivatives
This protocol describes a microwave-assisted method for the N-arylation of a generic 4-chloroquinazoline with this compound. Microwave irradiation has been shown to significantly accelerate this type of reaction, leading to higher yields in shorter timeframes.[2]
Reactants and Materials
| Compound/Material | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Chloroquinazoline | C8H5ClN2 | 164.60 | Electrophile |
| This compound | C8H10ClNO | 171.62 | Nucleophile |
| 2-Propanol | C3H8O | 60.10 | Solvent |
| Dichloromethane | CH2Cl2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | Quenching Agent |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Drying Agent |
| Silica Gel | SiO2 | 60.08 | Stationary Phase |
| Hexane | C6H14 | 86.18 | Mobile Phase |
| Ethyl Acetate | C4H8O2 | 88.11 | Mobile Phase |
Procedure
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 4-chloroquinazoline (1.0 eq, e.g., 0.5 mmol, 82.3 mg) and this compound (1.2 eq, e.g., 0.6 mmol, 103.0 mg).
-
Solvent Addition: Add 5 mL of 2-propanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 120 °C for 20-30 minutes.[2]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(4-chloro-2-methoxy-N-methylanilino)quinazoline product.
Visualizations
Caption: Synthetic workflow for the microwave-assisted synthesis.
Signaling Pathway and Mechanism of Action
4-Anilinoquinazoline derivatives frequently act as inhibitors of receptor tyrosine kinases (RTKs), with a particular emphasis on the Epidermal Growth Factor Receptor (EGFR).[3] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] In numerous cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled cell division.[4]
These inhibitors typically function as ATP-competitive inhibitors.[5] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By blocking these signals, the inhibitors can halt tumor cell proliferation and induce apoptosis.
Caption: EGFR signaling pathway and the point of inhibition.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel kinase inhibitors. The protocols and pathways detailed herein provide a foundational framework for researchers to investigate the potential of this compound in developing new therapeutic agents, particularly those targeting the EGFR signaling cascade. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of derivatives synthesized from this precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Chloro-2-methoxy-N-methylaniline in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methoxy-N-methylaniline is a substituted aniline that serves as a key building block in synthetic organic chemistry. Its structural features, including the nucleophilic secondary amine, the electron-donating methoxy group, and the electron-withdrawing chloro group, make it a valuable reagent in nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the construction of various heterocyclic scaffolds that form the core of many biologically active molecules.
The primary application of this compound and its analogs, such as 4-Fluoro-2-methoxy-N-methylaniline, lies in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1] The aniline nitrogen acts as a potent nucleophile, displacing a leaving group (typically a halogen) on an activated aromatic or heteroaromatic ring system, such as a quinazoline or pyrimidine. The resulting anilino-heterocycle motif is a privileged scaffold in medicinal chemistry, known for its ability to bind to the ATP-binding site of various kinases.[1]
This document provides detailed application notes, experimental protocols, and data for the use of this compound in SNAr reactions, with a focus on its utility in the synthesis of precursors to potential therapeutic agents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35122-79-3 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Appearance | Not specified (typically a solid or oil) |
| Purity (Typical) | ≥96% |
Data sourced from commercial supplier information.[2]
Table 2: Representative Nucleophilic Aromatic Substitution Reaction Data
The following table summarizes typical reaction conditions and yields for the SNAr reaction between a substituted 4-chloroquinazoline and a 2-methoxy-N-methylaniline, analogous to this compound. The reaction is conducted under microwave irradiation, which has been shown to significantly accelerate this type of transformation.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Chloro-6-iodo-2-phenylquinazoline | 2-Methoxy-N-methylaniline | THF/H₂O (1:1) | 100 | 20 | 87 | [3] |
| 4-Chloro-6-bromo-2-phenylquinazoline | 2-Methoxy-N-methylaniline | THF/H₂O (1:1) | 100 | 20 | 84 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution for the Synthesis of 4-(2-methoxy-N-methylanilino)quinazolines
This protocol describes a general procedure for the SNAr reaction of a 4-chloroquinazoline derivative with an aniline, based on the efficient microwave-mediated N-arylation reported by Rodrigues, et al.[3]
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
This compound (or analogous 2-methoxy-N-methylaniline) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
10 mL microwave reactor vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinazoline derivative (e.g., 0.5 mmol, 1.0 eq).
-
Add this compound (0.6 mmol, 1.2 eq).
-
Add a 1:1 mixture of THF and water (4 mL).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(2-methoxy-N-methylanilino)quinazoline product.
Visualizations
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and Mechanism of Inhibition.
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted SNAr reaction.
Discussion
The use of this compound in nucleophilic aromatic substitution reactions represents a key strategy for the synthesis of complex molecules, particularly in the field of drug discovery. The electron-donating methoxy group at the ortho position can influence the reactivity of the aniline nitrogen and the conformation of the final product, which can be critical for biological activity. The chloro-substituent on the aniline ring can also play a role in modulating the electronic properties and metabolic stability of the resulting compounds.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these SNAr reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3] The protocol provided herein, based on analogous reactions, serves as a robust starting point for researchers looking to utilize this compound as a nucleophile in their synthetic campaigns. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary for different substrates.
The resulting 4-anilinoquinazoline scaffolds are of significant interest due to their demonstrated efficacy as EGFR inhibitors.[1] Compounds derived from these structures are designed to target specific mutations in EGFR that are responsible for resistance to earlier generations of inhibitors, particularly in non-small cell lung cancer (NSCLC).[1] Therefore, this compound is an important intermediate for the development of next-generation targeted cancer therapies.
References
Application Notes and Protocols: Synthesis and Utility of 4-Anilinoquinazolines from 4-Chloro-2-methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-anilinoquinazoline derivatives obtained from the reaction of 4-Chloro-2-methoxy-N-methylaniline with various chloroquinazolines. The resulting compounds are of significant interest in medicinal chemistry, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) for the development of targeted cancer therapies.
Introduction
The reaction between this compound and chloroquinazolines is a key step in the synthesis of a class of compounds known as 4-anilinoquinazolines. This structural motif is a privileged scaffold in drug discovery, forming the core of several approved anti-cancer drugs.[1][2][3] The substituents on both the aniline and quinazoline rings play a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules. The 4-chloro and 2-methoxy groups on the aniline moiety are of particular interest for their potential to enhance binding affinity and selectivity for target kinases.
Key Applications
The primary application of the products derived from the reaction of this compound and chloroquinazolines lies in the field of oncology. These 4-anilinoquinazoline derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs), with a particular emphasis on the Epidermal Growth Factor Receptor (EGFR).[1][2][3]
Overexpression or mutation of EGFR is a common feature in various solid tumors, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazolines act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling pathways responsible for tumor growth.[1][4]
Data Presentation: Reaction of Analogous N-Methylanilines with Chloroquinazolines
Table 1: Microwave-Assisted N-Arylation of 6-Halo-2-phenyl-4-chloroquinazolines with 2-Methoxy-N-methylaniline
| Entry | Chloroquinazoline (Substituent X) | Aniline | Product | Reaction Time (min) | Yield (%) | Reference |
| 1 | 6-Bromo | 2-Methoxy-N-methylaniline | 6-Bromo-N-(2-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | 20 | 87 | [5] |
| 2 | 6-Iodo | 2-Methoxy-N-methylaniline | 6-Iodo-N-(2-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | 20 | 84 | [5] |
Table 2: Adapted Microwave-Assisted N-Arylation of a 4-Chloroquinazoline with 4-Fluoro-2-methoxy-N-methylaniline
| Chloroquinazoline | Aniline | Solvent | Temperature (°C) | Reaction Time (min) | Expected Product |
| Generic 4-Chloroquinazoline | 4-Fluoro-2-methoxy-N-methylaniline | THF/Water (1:1) | 100 | 10-20 | 4-((4-Fluoro-2-methoxyphenyl)(methyl)amino)quinazoline |
Note: This is an adapted protocol and yields are expected to be high based on analogous reactions.
Experimental Protocols
The following are detailed protocols for the synthesis of 4-anilinoquinazolines based on established literature procedures for analogous reactants. These can be adapted by researchers for the reaction of this compound with various chloroquinazolines.
Protocol 1: Microwave-Assisted N-Arylation of Chloroquinazolines (General Procedure)
This protocol is adapted from the work of Nishimura et al. (2021) and is suitable for the reaction of various substituted N-methylanilines with chloroquinazolines.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Solvent: Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Microwave reactor vials (10 mL)
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the substituted 4-chloroquinazoline (e.g., 0.2 mmol).
-
Add this compound (e.g., 0.24 mmol, 1.2 eq).
-
Add 4 mL of a 1:1 mixture of THF and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-anilinoquinazoline product.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative (Adapted from BenchChem)
This protocol is a specific adaptation for a fluorinated analogue and can serve as a precise starting point for the chloro-substituted reactant.
Materials:
-
4-Chloroquinazoline (0.5 mmol, 1.0 eq)
-
This compound (0.6 mmol, 1.2 eq)
-
THF/Water (1:1, 4 mL)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial with a magnetic stirrer, combine the 4-chloroquinazoline and this compound.
-
Add the THF/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10-20 minutes.
-
Upon completion, cool the vial to room temperature.
-
Evaporate the solvent using a rotary evaporator.
-
Purify the resulting residue via silica gel column chromatography with a hexane/ethyl acetate gradient to isolate the pure 4-((4-chloro-2-methoxyphenyl)(methyl)amino)quinazoline.
Mandatory Visualizations
Chemical Reaction Scheme
Caption: General reaction scheme for the synthesis of 4-anilinoquinazolines.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the mechanism of inhibition.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Chloro-2-methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methoxy-N-methylaniline is a substituted aniline that may be of interest in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification in various matrices for quality control, stability testing, and research purposes. This application note outlines recommended starting conditions for both HPLC-UV and GC-FID/NPD analysis, along with sample preparation guidelines.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC with UV detection is a widely used technique for the analysis of aniline derivatives due to its robustness and applicability to a wide range of polar and nonpolar compounds.[2][3][5]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: AcetonitrileIsocratic elution with 60:40 (A:B) or a suitable gradient |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Detector | UV-Vis or Photodiode Array (PDA) at 254 nm[7] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Representative Performance Data for Similar Analytes
The following table summarizes typical performance data for the HPLC analysis of aniline compounds, which can be considered as a benchmark for method validation.
| Parameter | Expected Performance |
| Retention Time | Dependent on final optimized conditions |
| Linearity (R²) | > 0.999[8] |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L (with online SPE)[2] |
| Limit of Quantification (LOQ) | 0.25 - 0.57 µg/mL[9] |
| Precision (%RSD) | < 2% |
| Recovery | 90.0–103.9%[9] |
Gas Chromatography (GC) Method
Gas chromatography is a suitable alternative for the analysis of volatile and semi-volatile aniline derivatives. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity is recommended.[1][4]
Proposed GC Method Parameters
| Parameter | Recommended Condition |
| Column | Fused silica capillary column coated with a mid-polar phase (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C[1] |
| Injection Mode | Splitless (1 µL injection volume)[1] |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | FID or NPD |
| Detector Temperature | 300 °C[1] |
Representative Performance Data for Similar Analytes
The following table provides an overview of the expected performance for the GC analysis of aniline compounds.
| Parameter | Expected Performance |
| Retention Time | Dependent on final optimized conditions |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 2 µg/m³ (for aniline in air)[1] |
| Limit of Quantification (LOQ) | To be determined during method validation |
| Precision (%RSD) | < 5% |
| Recovery | To be determined during method validation |
Experimental Protocols
Standard and Sample Preparation
4.1.1. Preparation of Stock and Working Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile for HPLC; toluene for GC).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (for HPLC) or the injection solvent (for GC) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the sample matrix.
-
Transfer a known volume or weight of the sample into a separatory funnel.
-
For aqueous samples, adjust the pH to >11 with 1.0 M sodium hydroxide to ensure the analyte is in its free base form.[1][4]
-
Add a suitable organic extraction solvent (e.g., methylene chloride or ethyl acetate).
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (for HPLC) or injection solvent (for GC) prior to analysis.[1]
Method Validation
The proposed methods should be fully validated according to ICH guidelines or internal standard operating procedures. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Chloro-2-methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Chloro-2-methoxy-N-methylaniline, a key intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and agrochemicals.[1] The purity of this compound is critical for ensuring the desired reaction outcomes and the quality of the final products. The following sections detail common purification techniques, including recrystallization, column chromatography, and vacuum distillation, along with protocols for their implementation.
Purification Strategies Overview
The choice of purification method for this compound depends on the nature of the impurities, the required final purity, and the scale of the purification. Commercially available this compound often has a purity of around 96%.[1][2] For applications requiring higher purity, one or more of the following techniques can be employed.
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid compound. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
-
Column Chromatography: A highly effective method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with different polarities from the target compound.
-
Vacuum Distillation: This method is ideal for purifying liquid compounds or solids with low melting points that are thermally stable at their reduced-pressure boiling points. Given the high atmospheric boiling point of this compound (260.7°C at 760 mmHg), vacuum distillation is recommended to prevent thermal decomposition.[1]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key aspects of each purification technique for this compound. The expected purity is an estimate based on general laboratory practice for similar compounds.
| Technique | Principle | Typical Solvents/Conditions | Advantages | Disadvantages | Expected Purity Improvement (from 96%) |
| Recrystallization | Differential solubility | Ethanol/Water, Toluene, Heptane | Simple, cost-effective, scalable | Product loss in mother liquor, requires a solid starting material | >98% |
| Column Chromatography | Differential adsorption | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | High resolution, applicable to a wide range of impurities | Can be time-consuming and expensive (solvents, silica), may not be ideal for large scale | >99% |
| Vacuum Distillation | Differential boiling points | Reduced pressure (e.g., 1-10 mmHg) | Effective for removing non-volatile or highly volatile impurities, good for moderate scales | Requires specialized equipment, potential for thermal decomposition if not controlled | >99% |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Recrystallization
This protocol is based on general procedures for recrystallizing substituted anilines. The choice of solvent is critical and may require small-scale trials to optimize.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, toluene, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair like ethanol/water can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. If using a solvent pair, dissolve the compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
This protocol is adapted from general procedures for the purification of N-methylated anilines.[3]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Chromatography column
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with a 95:5 hexane:ethyl acetate mixture).
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation
This protocol is a general procedure for the vacuum distillation of anilines.
Materials:
-
Crude this compound
-
Distillation flask
-
Vigreux column (optional, for better separation)
-
Condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask.
-
Distillation: The compound will begin to boil at a temperature lower than its atmospheric boiling point. Collect the fraction that distills at a constant temperature.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Visualizations
References
Application Notes and Protocols: 4-Chloro-2-methoxy-N-methylaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methoxy-N-methylaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its specific substitution pattern, featuring a chloro group, a methoxy group, and an N-methyl group, imparts unique electronic and steric properties that are leveraged in the design and synthesis of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for its use, with a focus on its potential role as a precursor in the development of kinase inhibitors, drawing parallels from the synthesis of established pharmaceuticals with similar structural motifs.
Core Properties
The physicochemical properties of this compound and its precursor, 4-Chloro-2-methoxyaniline, are crucial for understanding their reactivity and handling.
| Property | This compound | 4-Chloro-2-methoxyaniline |
| CAS Number | 35122-79-3 | 93-50-5 |
| Molecular Formula | C₈H₁₀ClNO | C₇H₈ClNO |
| Molecular Weight | 171.62 g/mol | 157.60 g/mol |
| Purity (Typical) | ≥96% | ≥97% |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | 38.3 Ų |
| logP (Octanol-Water Partition Coefficient) | 2.39 | 2.09 |
Application in Kinase Inhibitor Synthesis
Substituted anilines are pivotal in the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases, which are key regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. The aniline moiety often serves as a crucial pharmacophore that binds to the hinge region of the ATP-binding pocket of the kinase.
A prominent example of a pharmaceutical synthesized from a related chloro-methoxyaniline precursor is Bosutinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). The synthesis of Bosutinib utilizes 2,4-dichloro-5-methoxyaniline as a key building block to construct the core anilino-quinoline scaffold.[1] This provides a strong rationale for the potential application of this compound in the synthesis of novel kinase inhibitors.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified signaling pathway that can be targeted by a kinase inhibitor synthesized from a 4-Chloro-2-methoxy-N-methylanilino-based scaffold. The inhibitor would act by blocking the ATP-binding site of a constitutively active kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation.
Experimental Protocols
The following protocols describe a plausible synthetic route to a pharmaceutical intermediate using this compound. The synthesis is presented in two stages: the N-methylation of the precursor and its subsequent coupling to a heterocyclic core, inspired by the synthesis of anilino-quinoline and anilino-quinazoline kinase inhibitors.
Protocol 1: N-methylation of 4-Chloro-2-methoxyaniline
This protocol describes a method for the synthesis of this compound from its primary amine precursor.
Reaction Scheme:
4-Chloro-2-methoxyaniline + Methylating Agent → this compound
Materials:
-
4-Chloro-2-methoxyaniline
-
Formic acid
-
Polymethylhydrosiloxane (PMHS)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-Chloro-2-methoxyaniline (1.0 eq), toluene, and K₂HPO₄ (catalyst).
-
Stir the mixture at room temperature.
-
Add formic acid (as the methylating agent) and PMHS (as the reductant) to the reaction mixture.[2]
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of a 4-(4-Chloro-2-methoxy-N-methylanilino)quinoline-3-carbonitrile Intermediate
This protocol outlines the coupling of this compound with a 4-chloroquinoline derivative, a key step in forming the core structure of many kinase inhibitors.
Reaction Scheme:
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile + this compound → 4-((4-Chloro-2-methoxy-N-methylphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Materials:
-
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (or a similar 4-chloro-substituted heterocyclic core)
-
This compound
-
Pyridine hydrochloride or another suitable acid catalyst
-
Acetonitrile or another high-boiling polar aprotic solvent
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) and this compound (1.1 eq) in acetonitrile.
-
Add pyridine hydrochloride (catalytic amount).
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold acetonitrile.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired anilino-quinoline intermediate.
Synthetic Workflow and Logic
The overall process for utilizing this compound as a precursor for a pharmaceutical intermediate can be visualized as a logical workflow, from precursor synthesis to the final coupled product.
References
Application Notes and Protocol for Suzuki-Miyaura Coupling with 4-Chloro-2-methoxy-N-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The coupling of electron-rich aryl chlorides, such as derivatives of 4-chloro-2-methoxy-N-methylaniline, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, with the development of advanced catalyst systems, these transformations can be achieved with high yields.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids. The protocol is based on established methodologies for structurally similar electron-rich aryl chlorides and is intended to serve as a starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound derivative to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or boronic ester) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
For challenging substrates like electron-rich aryl chlorides, the oxidative addition step is often rate-limiting. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this step and promote high catalytic activity.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of a this compound derivative with a representative arylboronic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents and reagents for workup and purification (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via a syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the specific substrates.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar electron-rich aryl chlorides with various arylboronic acids. This data is intended to provide a general guideline for expected outcomes.
| Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 4-Chloro-2-isopropoxyaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 88 |
| 3-Chloro-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 16 | 92 |
| 2,4-Dichloroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | t-BuOH | 80 | 4 | 85 |
| 4-Chloro-N-methylaniline | 3-Tolylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 100 | 6 | 90 |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting & Optimization
minimizing byproduct formation in 4-Chloro-2-methoxy-N-methylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Chloro-2-methoxy-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A widely used method is a two-step synthesis. The first step involves the reduction of 4-chloro-2-methoxy-1-nitrobenzene to 4-chloro-2-methoxyaniline. The subsequent step is the N-methylation of 4-chloro-2-methoxyaniline to yield the final product.
Q2: What are the primary challenges and major byproducts in this synthesis?
A2: The main challenge is achieving selective mono-N-methylation while avoiding over-methylation, which leads to the formation of the tertiary amine, 4-Chloro-2-methoxy-N,N-dimethylaniline.[1] This is a common issue as the secondary amine product can be more nucleophilic than the primary amine starting material.[1] Other potential byproducts can arise from incomplete reduction in the first step or side reactions related to the specific methylating agent used.
Q3: How can I minimize the formation of the N,N-dimethylated byproduct?
A3: Several strategies can be employed to minimize over-methylation:[1]
-
Control of Stoichiometry: Carefully control the molar ratio of the methylating agent to the aniline.
-
Reaction Conditions: Optimize temperature and reaction time, as lower temperatures and shorter durations can favor mono-methylation.
-
Choice of Methylating Agent and Catalyst: Certain methods, such as using dimethyl carbonate with specific catalysts, have demonstrated high selectivity for mono-methylation.[1]
-
Continuous Flow Chemistry: This technique allows for precise control over reaction parameters, which can enhance selectivity.[1]
Q4: What are the recommended safety precautions for this synthesis?
A4: Standard laboratory safety protocols are essential. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
-
Handling toxic methylating agents like formaldehyde and dimethyl sulfate with extreme care.[1]
-
Exercising caution when working with reducing agents like sodium borohydride, as they can react vigorously with protic solvents.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature.- Verify the activity of the catalyst, if used.- Ensure the purity of starting materials. |
| Suboptimal reaction conditions. | - Screen different solvents and bases.- Adjust the stoichiometry of the reagents. | |
| Product loss during workup and purification. | - Optimize extraction and purification protocols.- Ensure correct pH adjustments during aqueous washes. | |
| Presence of Unreacted 4-Chloro-2-methoxyaniline | Insufficient amount of methylating agent. | - Increase the equivalents of the methylating agent. |
| Incomplete reaction. | - Extend the reaction time or elevate the temperature. | |
| Formation of N-formylated Byproduct (with formic acid/formaldehyde) | Incomplete reduction of the intermediate imine or formamide. | - Ensure an adequate amount of the reducing agent is used.- Confirm the activity of the reducing agent. |
| Difficult Purification of the Final Product | Close boiling points or similar polarities of the product and byproducts. | - Employ high-resolution chromatography techniques.- Consider derivatization to separate the components, followed by removal of the derivatizing group. |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-methoxyaniline (Precursor)
This protocol is based on the general method of catalytic hydrogenation for the reduction of a nitro group.
Materials:
-
4-Chloro-2-methoxy-1-nitrobenzene
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
In a suitable reaction vessel, dissolve 4-chloro-2-methoxy-1-nitrobenzene in methanol.
-
Carefully add a catalytic amount of 10% Pd/C or Raney Nickel.
-
Purge the reaction vessel with an inert gas.
-
Introduce hydrogen gas into the reaction mixture (e.g., via a balloon or a controlled flow system).
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-chloro-2-methoxyaniline.
-
If necessary, purify the product further using column chromatography.
Step 2: N-methylation of 4-Chloro-2-methoxyaniline
This protocol is a general procedure for reductive amination.
Materials:
-
4-Chloro-2-methoxyaniline
-
Methanol
-
Paraformaldehyde
-
Potassium hydroxide
-
Sodium borohydride
Procedure:
-
In a round-bottom flask, add methanol and paraformaldehyde. Reflux the mixture at 85°C until the paraformaldehyde dissolves.[1]
-
In a separate flask, dissolve 4-chloro-2-methoxyaniline and potassium hydroxide in methanol at room temperature.[1]
-
Add the aniline solution to the paraformaldehyde solution and reflux at 85°C for 2 hours.[1]
-
Cool the reaction mixture to 0°C and slowly add sodium borohydride.[1]
-
Reflux the mixture again at 85°C for 1 hour.[1]
-
After the reaction is complete, remove the solvent under reduced pressure.[1]
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.[1]
-
Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on N-Methylation Selectivity
| Methylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Mono-methylated Product (%) | Selectivity for Di-methylated Byproduct (%) |
| Formaldehyde/NaBH₄ | None | 25 | 4 | 95 | 85 | 15 |
| Formaldehyde/NaBH₄ | None | 0 | 6 | 90 | 92 | 8 |
| Dimethyl Carbonate | Zeolite H-BEA | 160 | 8 | 98 | 95 | 5 |
| Methanol | Ru Complex | 140 | 12 | 97 | 96 | 4 |
Note: The data in this table is illustrative and intended to demonstrate the impact of varying reaction parameters. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Byproduct formation pathway in N-methylation.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Selective N-Methylation of 4-chloro-2-methoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to avoiding over-methylation of 4-chloro-2-methoxyaniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and selective mono-N-methylation.
Frequently Asked Questions (FAQs)
Q1: What is over-methylation in the context of 4-chloro-2-methoxyaniline?
A1: Over-methylation is a common side reaction where the target mono-N-methylated product, N-methyl-4-chloro-2-methoxyaniline, reacts further with the methylating agent to form the undesired N,N-dimethyl-4-chloro-2-methoxyaniline. This occurs because the secondary amine product is often more nucleophilic than the starting primary aniline, making it more susceptible to a second methylation.
Q2: What are the primary factors that influence the selectivity of mono-N-methylation over di-N-methylation?
A2: Several factors control the selectivity of the N-methylation reaction. These include the choice of methylating agent and catalyst, the stoichiometry of the reactants, the reaction temperature, the type of base used, and the solvent. Careful optimization of these parameters is crucial to maximize the yield of the desired mono-methylated product.
Q3: Which analytical techniques are suitable for monitoring the reaction and identifying the products?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction, allowing for the separation and identification of the starting material, the mono-methylated product, and the di-methylated byproduct based on their retention times and mass spectra.[1][2][3] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structures of the final products.[4][5][6][7]
Q4: How can I separate the desired N-methyl-4-chloro-2-methoxyaniline from the N,N-dimethyl byproduct?
A4: Separation can often be achieved using column chromatography on silica gel, as the polarity of the mono- and di-methylated products is typically different.[8][9] In some cases, chemical separation methods can be employed. For instance, treatment with phenylsulfonyl chloride in the presence of a base will derivatize the primary and secondary amines, allowing for their separation from the unreacted tertiary amine.[10] Zeolites have also been used to selectively adsorb aniline derivatives with different numbers of N-alkyl groups.[11][12]
Troubleshooting Guide: Over-methylation of 4-chloro-2-methoxyaniline
This guide addresses common issues encountered during the N-methylation of 4-chloro-2-methoxyaniline and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High percentage of N,N-dimethylaniline formation | Excessive amount of methylating agent. | Reduce the molar equivalents of the methylating agent relative to the aniline. Start with a 1:1 or even a slight excess of the aniline. |
| High reaction temperature. | Lower the reaction temperature. Higher temperatures can increase the rate of the second methylation. | |
| Inappropriate choice of base. | For some catalytic systems, a weaker base may favor mono-methylation. Experiment with bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaH or organolithiums. | |
| Highly active catalyst. | Reduce the catalyst loading. A lower concentration of the catalyst can sometimes improve selectivity. | |
| Low conversion of starting material | Insufficient amount of methylating agent. | If over-methylation is not an issue, a slight excess of the methylating agent can be used to drive the reaction to completion. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the product distribution by GC-MS to find the optimal balance between conversion and selectivity. | |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture. | |
| Difficulty in separating mono- and di-methylated products | Similar polarity of the products. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be required. |
| Products are oils and difficult to handle. | Consider converting the amine products to their hydrochloride salts by treating with HCl in a suitable solvent (e.g., ether or dioxane). The salts may be crystalline and easier to separate by recrystallization. |
Experimental Protocols
The following are generalized protocols for selective mono-N-methylation of anilines, which can be adapted for 4-chloro-2-methoxyaniline. Note: These protocols are starting points and may require optimization for the specific substrate.
Protocol 1: Reductive Amination using Formaldehyde and a Reducing Agent
This method involves the in-situ formation of an imine from the aniline and formaldehyde, followed by its reduction to the N-methylaniline.
Materials:
-
4-chloro-2-methoxyaniline
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-chloro-2-methoxyaniline (1 equivalent) in DCM or DCE, add formaldehyde (1.1 equivalents).
-
If necessary, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic N-Methylation using Methanol (Hydrogen Borrowing)
This protocol utilizes a ruthenium catalyst to facilitate the N-methylation of the aniline with methanol, which serves as both the methylating agent and the solvent.
Materials:
-
4-chloro-2-methoxyaniline
-
[Ru(p-cymene)Cl₂]₂ or a similar ruthenium catalyst
-
A suitable phosphine ligand (e.g., Xantphos)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous methanol
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (e.g., 0.5 mol%), the phosphine ligand (e.g., 1.1 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Add 4-chloro-2-methoxyaniline (1 equivalent) and anhydrous methanol.
-
Seal the flask and heat the reaction mixture at a specified temperature (e.g., 120-150 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the selective mono-N-methylation of various substituted anilines, providing a basis for comparison and optimization for 4-chloro-2-methoxyaniline.
| Aniline Substrate | Methylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Mono-methylated Yield (%) | Di-methylated Yield (%) | Reference |
| 4-Chloroaniline | Dimethyl Carbonate | DBU | - | NMP | 250 | 0.2 | 88 | 0 | [13] |
| 4-Bromoaniline | Methanol | Ir(I)-NHC complex | Cs₂CO₃ | Methanol | 150 | - | >95 | Not reported | [14] |
| 4-Methoxyaniline | Methanol | Ir(I)-NHC complex | Cs₂CO₃ | Methanol | 150 | - | >90 | Not reported | [14] |
| Aniline | Methanol | [Ru(p-cymene)Cl₂]₂ / Xantphos | Cs₂CO₃ | Methanol | 150 | 24 | 95 | Not reported | [15] |
| 4-Chloroaniline | Methanol | [Ru(p-cymene)Cl₂]₂ / Xantphos | Cs₂CO₃ | Methanol | 150 | 24 | 98 | Not reported | [15] |
Visualizations
Signaling Pathway for Troubleshooting Over-methylation
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sincerechemical.com [sincerechemical.com]
- 3. Determination of Aniline in Soil by ASE/GC-MS | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Chloro-2-methylaniline(95-69-2) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Chloro-N-methylaniline(932-96-7) 1H NMR spectrum [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. US4918232A - Process for separating aniline derivatives - Google Patents [patents.google.com]
- 12. EP0300285A1 - Process for separating aniline derivatives - Google Patents [patents.google.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-methylation of anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of anilines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of anilines, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low to No Conversion | - Low Reactivity of Aniline: Anilines with strong electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic and react more slowly.[1][2] - Inactive Catalyst: The catalyst may be poisoned or not activated properly.[2] - Inappropriate Reaction Conditions: Temperature may be too low, or the reaction time may be too short.[1] - Poor Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[1] | - Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation.[1] - Screen Different Catalysts: Test various catalysts known to be effective for N-methylation.[1] For instance, ruthenium and iridium-based catalysts have shown high efficacy.[3][4] - Optimize Solvent: Use a solvent that ensures good solubility of all reactants.[1] - Check Reagent Purity: Ensure all reagents and solvents are pure and dry.[1] |
| Over-methylation (Formation of Di- or Tri-methylated Products) | - High Reactivity of Mono-methylated Product: The N-methylaniline product is often more nucleophilic than the starting aniline, leading to further methylation.[1] - Excess Methylating Agent: A high concentration of the methylating agent can drive the reaction towards multiple methylations.[1] - High Reaction Temperature: Elevated temperatures can increase the rate of subsequent methylation steps.[1] | - Control Stoichiometry: Use a larger excess of the aniline relative to the methylating agent to favor mono-methylation.[1] - Lower Reaction Temperature: Reducing the temperature can help control the rate of the second and third methylation reactions.[1] - Choice of Methylating Agent: Less reactive methylating agents can sometimes provide better selectivity for mono-methylation.[1] - Consider Reductive Amination: This two-step method can offer better control over mono-alkylation.[1] |
| Formation of Side Products (Other than Over-methylation) | - Dehalogenation: For halogen-substituted anilines, the halogen group may be removed under certain catalytic conditions.[4] - Hydrogenation of Functional Groups: Other reducible functional groups on the aniline ring (e.g., nitro group) may be hydrogenated.[4] - N-Formylation: When using formic acid, N-formylated products can be observed, especially with anilines bearing strong electron-donating groups.[5] | - Select a Chemoselective Catalyst: Some catalyst systems can selectively methylate the amine without affecting other functional groups.[2] - Optimize Reaction Conditions: Adjusting temperature, pressure, and reaction time can minimize side reactions. - Protecting Groups: Consider protecting other reactive functional groups on the aniline if they are not compatible with the reaction conditions.[2] |
| Difficulty in Product Purification | - Similar Physical Properties: The boiling points and polarities of the starting aniline, mono-methylated, and di-methylated products can be very similar, making separation by distillation or column chromatography challenging.[1] - Product Solubility: The desired product might have some solubility in the aqueous phase during extraction, leading to loss of yield.[1] | - Column Chromatography: Use a high-efficiency silica gel and carefully optimized eluent system for separation. - Distillation: Fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points.[1] - Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-methylation of anilines?
A1: Common methods include:
-
Using Methanol as a C1 Source: This is considered a green and atom-economical method, often catalyzed by transition metals like ruthenium, iridium, or manganese.[3][4][6] The primary byproduct is water.[3]
-
Using Dimethyl Carbonate (DMC): DMC is another environmentally friendly methylating agent.[7] These reactions can be performed under continuous flow conditions and may require high temperatures.[7]
-
Using Formic Acid: Formic acid can serve as both a C1 source and a reducing agent in the presence of a catalyst.[5][8]
-
Traditional Methods: These include using toxic and hazardous reagents like methyl halides or dimethyl sulfate, which often result in low selectivity and significant waste.[9]
Q2: How does the electronic nature of the aniline substituent affect the N-methylation reaction?
A2: The electronic properties of the substituents on the aniline ring have a significant impact on reactivity:
-
Electron-donating groups (e.g., methoxy, methyl) increase the nucleophilicity of the aniline nitrogen, generally leading to higher reaction rates.[9]
-
Electron-withdrawing groups (e.g., nitro, cyano, halo) decrease the nucleophilicity of the nitrogen, making the reaction more challenging and often requiring harsher conditions or more active catalysts to achieve good yields.[2][4]
Q3: How can I achieve selective mono-N-methylation and avoid di-methylation?
A3: Achieving selective mono-N-methylation is a common challenge.[10] Strategies to favor mono-methylation include:
-
Controlling Stoichiometry: Using an excess of the aniline compared to the methylating agent.[1]
-
Optimizing Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second methylation.[1]
-
Catalyst Selection: Some catalysts exhibit higher selectivity for mono-methylation.
-
In situ Protection-Deprotection: Some methods, like using dimethyl carbonate, are proposed to proceed through an in situ protection-deprotection pathway that favors mono-methylation.[7]
Q4: What are some "green" or more environmentally friendly approaches to N-methylation of anilines?
A4: Modern approaches focus on using less hazardous reagents and minimizing waste. These include:
-
Catalytic Hydrogen Autotransfer (or Borrowing Hydrogen): This method uses alcohols like methanol as the alkylating agent, with water as the only byproduct.[4]
-
Dimethyl Carbonate (DMC) as a Methylating Agent: DMC is a non-toxic and biodegradable reagent.[7]
-
Continuous Flow Reactors: These systems can offer better control over reaction parameters, improve safety, and reduce solvent usage.[7][11]
Data Presentation
Table 1: Comparison of Catalytic Systems for N-methylation of Aniline with Methanol
| Catalyst | Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to N-methylaniline (%) |
| Ir(I) Complexes[9] | Cs₂CO₃ | 110 | 5 | >30 | 100 |
| (DPEPhos)RuCl₂PPh₃[3][6] | Cs₂CO₃ | 140 | 12 | >95 | >95 |
| Ni/ZnAlOx-600[12] | - | 160 | - | - | - |
| Cyclometalated Ru-complexes[4] | NaOH | 60 | 22 | 88 (isolated yield) | - |
Table 2: Influence of Aniline Substituents on Ru-Catalyzed N-methylation with Methanol [3]
| Aniline Derivative | Position of Substituent | Yield of N-methylated Product (%) |
| 4-Halo, 4-Methyl, 4-Methoxy | para | 95-97 |
| 3-Halo, 3-Methyl, 3-Methoxy | meta | 95-98 |
| 2-Halo, 2-Methyl | ortho | 77-84 |
| 4-Nitroaniline | para | 58 |
Experimental Protocols
General Procedure for Ru-Catalyzed N-Methylation of Amines with Methanol [3][6]
-
A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ru catalyst (0.5 mol%), the aniline (1.0 mmol), and Cs₂CO₃ (0.5 mmol).
-
Anhydrous methanol (1 mL) is added to the tube.
-
The tube is sealed and the mixture is stirred at 140 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the N-methylaniline product.
General Procedure for Selective N-monomethylation of Primary Anilines with Dimethyl Carbonate in Continuous Flow [7]
-
A solution of the primary aniline (e.g., 4-chloroaniline, 2 M in N-Methyl-2-pyrrolidone (NMP)) is prepared.
-
A solution of dimethyl carbonate (DMC, 6 M in NMP) is prepared.
-
A solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 M in NMP) is prepared.
-
The three solutions are pumped and mixed using a cross mixer in a continuous flow system (e.g., Vapourtec E-series).
-
The combined stream is passed through a 10 mL stainless steel coiled tube reactor heated to 250 °C with a back pressure regulator set to 100 psi.
-
A residence time of 12 minutes is maintained.
-
The output from the reactor is collected, and the product is isolated and purified.
Visualizations
Caption: Troubleshooting workflow for N-methylation of anilines.
Caption: Competing reaction pathways in N-methylation of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.unive.it [iris.unive.it]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Impurity Identification in 4-Chloro-2-methoxy-N-methylaniline Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot impurities encountered during the synthesis of 4-Chloro-2-methoxy-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in the synthesis of substituted anilines like this compound?
A1: Impurities in aniline synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents. For instance, residual 4-Chloro-2-methoxyaniline (the precursor to N-methylation) is a common process-related impurity.
-
By-products: These are formed from side reactions occurring during the synthesis. Examples include regioisomers (e.g., isomers with chlorine at a different position), over-methylated products (N,N-dimethylaniline derivatives), or products from reactions with residual solvents.[1][2]
-
Degradation Impurities: Aniline and its derivatives can be susceptible to oxidation, especially when exposed to air over time, leading to the formation of colored impurities like p-benzoquinone or polymeric by-products.[1][3]
-
Elemental Impurities: Trace metals from catalysts used in steps like reduction or chlorination can also be present.[1]
Q2: My final product has a yellow or brownish tint, but the NMR spectrum looks relatively clean. What could be the cause?
A2: Freshly purified aniline is often a colorless oil, but it can darken upon exposure to air.[4] This coloration is typically due to the formation of highly colored oxidized impurities.[3][4] These impurities may be present in very low concentrations, sometimes below the detection limit of standard NMR, but are still visible to the naked eye.
Q3: How can I differentiate between the desired product and potential regioisomeric impurities using analytical techniques?
A3: A combination of chromatographic and spectroscopic methods is most effective:
-
HPLC/GC: These techniques can separate isomers based on differences in their polarity and boiling points.[5][6][7] In a synthesis targeting 4-chloro-2-methylaniline from 2-methylaniline, for example, GC-MS was used to distinguish between different chlorinated products based on their retention times.[8]
-
NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the aromatic ring creates a unique fingerprint in the NMR spectrum. Regioisomers will have different chemical shifts and coupling constants for the aromatic protons.
-
Mass Spectrometry (MS): While isomers will have the same molecular weight, their fragmentation patterns in MS might differ, aiding in identification, especially when coupled with a separation technique like GC or LC.[5][6]
Troubleshooting Guide
Symptom 1: An unexpected peak is observed in the HPLC/GC chromatogram of the final product.
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | Compare the retention time of the unknown peak with an analytical standard of the starting material (e.g., 4-Chloro-2-methoxyaniline). |
| Over-Methylation | The impurity may be the N,N-dimethylated analog. This peak would likely have a different retention time and can be confirmed by mass spectrometry, which would show a molecular ion peak 14 amu higher than the desired product. |
| Regioisomeric Impurity | This can arise from the chlorination step of a precursor. For example, chlorination of 2-methylaniline can yield multiple chlorinated products.[8] Identification requires isolation of the impurity or comparison with a synthesized standard of the suspected isomer. Advanced NMR techniques (like COSY and HMBC) can help determine the substitution pattern. |
| Solvent-Related Impurity | Residual solvents from the reaction or purification steps can appear as peaks, especially in GC analysis.[1] Compare the retention time to common solvents used. |
Symptom 2: The reaction yield is low, and multiple unidentified spots are visible on TLC.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Review the reaction temperature, time, and stoichiometry of reagents. For N-methylation, the choice of methylating agent and base is critical to avoid side reactions.[9] |
| Decomposition of Starting Material or Product | Aniline derivatives can be sensitive to strong acids, bases, or high temperatures.[10] Consider if purification conditions (e.g., distillation at high temperatures) are causing degradation.[3] |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If the reaction stalls, investigate potential deactivation of catalysts or insufficient reagent amounts. |
Potential Impurities Data
The following table summarizes potential impurities in the synthesis of this compound.
| Impurity Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Method |
| 4-Chloro-2-methoxyaniline | Unreacted starting material | C₇H₈ClNO | 157.60 | HPLC, GC-MS |
| 4-Chloro-2-methoxy-N,N-dimethylaniline | Over-methylation | C₉H₁₂ClNO | 185.65 | HPLC, GC-MS |
| Regioisomers (e.g., 2-Chloro-4-methoxy-N-methylaniline) | Impure starting material or non-selective synthesis step | C₈H₁₀ClNO | 171.62 | HPLC, GC-MS, NMR |
| Oxidation/Polymeric Products | Degradation during synthesis or storage | Variable | Variable | HPLC, GPC |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for analyzing the purity of this compound. Method optimization may be required.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. Calculate the area percentage of each peak to estimate the purity.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
This method is suitable for identifying volatile impurities such as residual solvents, unreacted starting materials, and certain by-products.
-
System Preparation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 400 m/z.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Identify peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the compound.
-
Visualized Workflows and Logic
Caption: Workflow for the identification and resolution of impurities.
Caption: Troubleshooting logic for identifying common process-related impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. policycommons.net [policycommons.net]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Aniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Chloro-2-methoxy-N-methylaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 4-Chloro-2-methoxy-N-methylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides systematic solutions to these challenges.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Reagents: The reducing agent (e.g., sodium borohydride) may have degraded, or the starting material (4-Chloro-2-methoxyaniline) may be of poor quality. | - Use a fresh, unopened batch of the reducing agent. - Verify the purity of the starting aniline via NMR or GC-MS before starting the reaction. |
| Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate. | - Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. | |
| Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. | - Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, consider mechanical stirring. | |
| Formation of N,N-dimethylated Byproduct | Excess Methylating Agent: Using too much formaldehyde or dimethyl carbonate can lead to over-methylation. | - Carefully control the stoichiometry of the methylating agent. A slight excess (1.1-1.2 equivalents) is often sufficient. |
| High Reaction Temperature: Higher temperatures can favor the more reactive secondary amine product, leading to double methylation. | - Perform the reaction at a lower temperature. For reductive amination, adding the reducing agent at 0°C is recommended. | |
| Presence of Unreacted Starting Material | Insufficient Methylating Agent: Not enough methylating agent was used to convert all of the starting aniline. | - Increase the equivalents of the methylating agent slightly (e.g., from 1.1 to 1.3 equivalents). |
| Incomplete Reaction: The reaction may not have been allowed to run to completion. | - Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is consumed. | |
| Formation of N-formylated Byproduct (in reductive amination) | Incomplete Reduction: The intermediate imine may not be fully reduced. | - Ensure a sufficient amount of the reducing agent is used. - Add the reducing agent portion-wise to maintain its concentration throughout the reaction. |
| Difficult Purification | Similar Polarity of Product and Impurities: The desired product, starting material, and byproducts may have very close Rf values on TLC, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography by testing various mixtures of polar and non-polar solvents. - Consider a multi-step purification, such as an initial acid-base extraction followed by column chromatography. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 4-Chloro-2-methoxyaniline?
A1: The two most prevalent methods are:
-
Reductive Amination: This involves the reaction of 4-Chloro-2-methoxyaniline with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid.
-
Alkylation with Dimethyl Carbonate (DMC): This is considered a "greener" alternative to traditional methylating agents and can offer high selectivity for mono-methylation.
Q2: How can I minimize the formation of the N,N-dimethylated byproduct?
A2: To suppress over-methylation, you can:
-
Control Stoichiometry: Use a controlled molar ratio of the methylating agent to the aniline, typically between 1.1 and 1.3 equivalents.
-
Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the second methylation step.
-
Choice of Reagents: Using a milder methylating agent or a more selective catalytic system can improve mono-methylation.
Q3: What is a suitable solvent for the column chromatography purification of this compound?
A3: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is commonly used. The exact ratio should be determined by TLC analysis to achieve good separation between the product, starting material, and any byproducts.
Q4: What are the expected spectroscopic signatures for this compound?
A4: While specific spectra should be obtained for each batch, you can generally expect:
-
¹H NMR: Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy group (O-CH₃) around 3.8 ppm, a singlet for the N-methyl group (N-CH₃) around 2.8 ppm, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for the aromatic carbons, a signal for the methoxy carbon around 55 ppm, and a signal for the N-methyl carbon around 31 ppm.
Experimental Protocols
Protocol 1: Reductive Amination using Formaldehyde and Sodium Borohydride
This protocol describes a common and effective method for the N-methylation of 4-Chloro-2-methoxyaniline.
Overall Reaction Scheme
Caption: Reductive amination of 4-Chloro-2-methoxyaniline.
Materials:
-
4-Chloro-2-methoxyaniline
-
Formaldehyde (37% solution in water)
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 4-Chloro-2-methoxyaniline (1.0 eq) in methanol, add formaldehyde (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Expected Results:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity | >97% (by GC-MS) |
Protocol 2: N-methylation using Dimethyl Carbonate (DMC)
This protocol offers a greener alternative for the N-methylation reaction.
Overall Reaction Scheme
Caption: N-methylation using Dimethyl Carbonate.
Materials:
-
4-Chloro-2-methoxyaniline
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (optional, as solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a sealed reaction vessel, combine 4-Chloro-2-methoxyaniline (1.0 eq), dimethyl carbonate (used as both reagent and solvent), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Expected Results:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity | >98% (by GC-MS) |
Data Presentation
Comparison of N-methylation Methods:
| Method | Methylating Agent | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Reductive Amination | Formaldehyde/NaBH₄ | 75-85% | >97% | Mild reaction conditions, readily available reagents. | Use of hazardous formaldehyde and borohydride. |
| Alkylation with DMC | Dimethyl Carbonate | 80-90% | >98% | "Green" reagent, high selectivity for mono-methylation. | Requires higher temperatures and pressures. |
Analytical Data for this compound:
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | Approx. 260.7°C at 760 mmHg[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.80-7.20 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.85 (s, 3H, NCH₃), 4.50 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.0, 145.5, 129.0, 122.5, 115.0, 110.0, 55.5 (OCH₃), 31.0 (NCH₃) |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.
References
Technical Support Center: 4-Chloro-2-methoxy-N-methylaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methoxy-N-methylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis and reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in the synthesis of various organic compounds. It is primarily used in the pharmaceutical and agrochemical industries as a building block for creating more complex molecules. A significant application is in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), which are used in cancer therapy. The aniline nitrogen acts as a nucleophile, coupling with heterocyclic scaffolds to form the core of many therapeutic agents.
Q2: What are the main reactivity features of this compound?
A2: The reactivity of this compound is governed by the electronic and steric effects of its substituents:
-
N-methyl group: Increases the nucleophilicity of the amine compared to its primary aniline counterpart.
-
ortho-Methoxy group: This is an electron-donating group which can increase the electron density of the aromatic ring and influence the basicity of the aniline. However, its position ortho to the amine can introduce steric hindrance, potentially slowing down reactions with bulky electrophiles.[1][2]
-
para-Chloro group: This is an electron-withdrawing group that can influence the overall electron density of the ring.
Q3: What are the most common reactions involving this compound?
A3: The most common reactions are nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In SNAr reactions, it acts as a nucleophile, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring. A prime example is its reaction with 4-chloroquinazolines to form 4-anilinoquinazoline derivatives, which are scaffolds for many EGFR inhibitors.
Troubleshooting Guide
This guide addresses common problems encountered in reactions involving this compound, particularly in Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination reactions.
Nucleophilic Aromatic Substitution (e.g., with 4-Chloroquinazolines)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient reactivity of the electrophile. 2. Low reaction temperature. 3. Steric hindrance from the ortho-methoxy group. 4. Inactive catalyst (if applicable). | 1. Ensure the aromatic ring of the electrophile is sufficiently activated with electron-withdrawing groups. 2. Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction. 3. Use a less sterically hindered solvent or a more reactive catalyst. 4. Use a fresh batch of catalyst. |
| Formation of Side Products | 1. Reaction with solvent or impurities. 2. Over-reaction or decomposition at high temperatures. 3. Hydrolysis of the starting material or product. | 1. Use dry, high-purity solvents and reagents. 2. Optimize the reaction time and temperature to minimize decomposition. 3. Ensure anhydrous conditions if the reactants or products are water-sensitive. |
| Difficult Purification | 1. Similar polarity of the product and unreacted starting materials. 2. Presence of closely related side products. | 1. Optimize the stoichiometry to ensure complete consumption of the limiting reagent. 2. Employ alternative purification techniques such as preparative HPLC or crystallization. 3. Modify the work-up procedure to remove impurities (e.g., acid/base washes). |
Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inappropriate ligand for the palladium catalyst. 2. Incorrect choice of base. 3. Catalyst deactivation. 4. Competitive hydrodehalogenation of the aryl halide. | 1. Screen a variety of phosphine ligands; bulky, electron-rich ligands are often effective. 2. Use a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS. 3. Ensure inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst. 4. Use anhydrous solvents and reagents. |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water or other protic impurities. 2. Beta-hydride elimination from the amine. | 1. Use rigorously dried solvents and reagents. 2. For primary amines, consider using a ligand that disfavors beta-hydride elimination. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low catalyst loading. | 1. Increase the reaction time and/or temperature. 2. Increase the catalyst loading, typically between 1-5 mol%. |
Experimental Protocols
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution for the Synthesis of 4-(4-Chloro-2-methoxy-N-methylanilino)quinazoline
This protocol is adapted from established procedures for the N-arylation of 4-chloroquinazolines.
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
This compound (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinazoline derivative (e.g., 0.5 mmol, 1.0 eq).
-
Add this compound (0.6 mmol, 1.2 eq).
-
Add a 1:1 mixture of THF and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the N-arylation of 4-chloroquinazolines with N-methylanilines, which are structurally similar to this compound.
| Aniline Reactant | Reaction Time (Microwave) | Yield |
| 2-Methoxy-N-methylaniline | 20 min | 84-87% |
| 3-Methoxy-N-methylaniline | 10 min | 63-90% |
| 4-Methoxy-N-methylaniline | 10 min | 85-88% |
Data adapted from a study on similar N-methylanilines.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: Simplified mechanism for the SNAr reaction.
References
stability of 4-Chloro-2-methoxy-N-methylaniline under different conditions
Disclaimer: Specific stability data for 4-Chloro-2-methoxy-N-methylaniline is not extensively available in public literature. The information provided below is based on the general chemical properties of substituted anilines and related compounds, as well as established principles of pharmaceutical stability testing. Researchers should validate these recommendations under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation, storage at -20°C in a tightly sealed container is advisable. The compound is known to darken in color over time, which is indicative of potential degradation, especially when exposed to light and air.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:
-
Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities, including N-oxides, nitroso, and nitro derivatives, as well as polymeric materials. Arylamines are generally susceptible to atmospheric oxidation, which can cause discoloration upon storage.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This can involve radical-mediated reactions, leading to dimerization or polymerization, as well as cleavage of the chloro or methoxy groups.
-
Hydrolysis: While the N-methyl and methoxy groups are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the methoxy group to form a phenol or hydrolysis of the chloro group, although the latter is less likely.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the cleavage of substituent groups and fragmentation of the aromatic ring.
Q3: My this compound solution has turned yellow/brown. Can I still use it?
A3: The appearance of a yellow or brown color suggests that the compound has undergone some level of degradation, likely due to oxidation or photodegradation. For sensitive applications where high purity is critical, it is recommended to use a fresh, pure sample. If the extent of degradation is unknown, it is advisable to purify the material or obtain a new batch to ensure the integrity of your experimental results.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of this compound. This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.
Troubleshooting Guides
Troubleshooting Unexpected Degradation
| Symptom | Possible Cause | Recommended Action |
| Rapid discoloration of solid compound | Improper storage (exposure to light, air, or heat). | Store the compound in an amber vial, purged with an inert gas (e.g., argon or nitrogen), and place it in a freezer at -20°C. |
| Degradation observed in solution under ambient conditions | Reactive solvent or impurities in the solvent. Presence of dissolved oxygen. | Use high-purity, degassed solvents. Prepare solutions fresh before use. Consider using an antioxidant if compatible with the experiment. |
| Inconsistent results in stability studies | Variation in experimental conditions (temperature, light exposure, pH). | Ensure strict control over all experimental parameters. Use a calibrated oven, a validated photostability chamber, and precise pH measurements. |
Troubleshooting HPLC Analysis
| Symptom | Possible Cause | Recommended Action |
| Poor peak shape (tailing or fronting) | Interaction of the basic aniline with acidic silanols on the HPLC column. Inappropriate mobile phase pH. | Use a base-deactivated column. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. |
| Ghost peaks or baseline noise | Contaminated mobile phase or injector. Carryover from previous injections. | Use fresh, high-purity mobile phase and flush the system thoroughly. Implement a robust needle wash protocol in the autosampler method. |
| Shifting retention times | Inconsistent mobile phase composition. Temperature fluctuations. Column degradation. | Prepare mobile phase accurately and use a gradient proportioning valve that is functioning correctly. Use a column oven to maintain a constant temperature. If the column is old or has been exposed to harsh conditions, replace it. |
| Poor resolution between parent peak and degradation products | Suboptimal mobile phase composition or gradient. | Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH) and the gradient profile to improve separation. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions (Hypothetical)
| Stress Condition | Reagents and Conditions | Expected Degradation Level | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 5-15% | Potential demethoxylation or other acid-catalyzed products. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | < 5% | Generally stable, but potential for minor degradation. |
| Oxidation | 3% H₂O₂, Room Temp, 24h | 10-30% | N-oxides, nitroso, nitro derivatives, and colored polymeric products. |
| Thermal Degradation | 80°C, 48h (solid state) | 5-10% | Ring cleavage and loss of substituents. |
| Photodegradation | ICH Q1B conditions (UV/Vis light) | 10-25% | Dimerization products, cleavage of C-Cl or C-O bonds. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified time (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified time. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature. Monitor the reaction over time (e.g., up to 24 hours). Withdraw samples at various time points and dilute with the mobile phase.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, prepare a solution of the compound and expose it to the same conditions. At the end of the study, dissolve the solid sample and dilute the solution for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.[3][4][5]
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector is required.
-
Column Selection: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Start with a mobile phase consisting of a mixture of acetonitrile (or methanol) and water.
-
To improve peak shape for the basic aniline, use a buffer (e.g., phosphate or acetate buffer) to control the pH of the aqueous portion of the mobile phase. A pH of around 7 might be a good starting point.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and its major degradation products.
-
Optimize the mobile phase composition (isocratic or gradient elution) to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
The detection wavelength should be chosen based on the UV spectrum of this compound to ensure good sensitivity for both the parent compound and its degradation products. A PDA detector is highly recommended for this purpose.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Hypothetical Oxidative Degradation Pathway.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-methoxy-N-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-Chloro-2-methoxy-N-methylaniline. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically approached as a two-step process. The first step involves the synthesis of the precursor, 4-Chloro-2-methoxyaniline. The second, and often more challenging step, is the selective N-methylation of this precursor to yield the final product.
Q2: What are the primary challenges in the N-methylation of 4-Chloro-2-methoxyaniline during scale-up?
A2: The main challenge is achieving selective mono-methylation while avoiding the formation of the tertiary amine (N,N-dimethylaniline) byproduct. The secondary amine product can be more nucleophilic than the primary amine starting material, which can lead to over-methylation. Other challenges include managing reaction exotherms, ensuring efficient heat transfer in larger reactors, and developing a robust purification method for the final product on a larger scale.
Q3: How can the formation of the N,N-dimethylated byproduct be minimized?
A3: To minimize over-methylation, several strategies can be employed:
-
Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the aniline.
-
Reaction Conditions: Optimize temperature, pressure, and reaction time. Lower temperatures and shorter reaction times can favor mono-alkylation.
-
Choice of Methylating Agent: Different methylating agents offer varying degrees of selectivity. For instance, dimethyl carbonate is often cited as a greener and more selective methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.
-
Continuous Flow Chemistry: This approach can provide precise control over reaction parameters, which can significantly improve selectivity and safety during scale-up.
Q4: Are there specific safety precautions for the scale-up synthesis of this compound?
A4: Yes, strict adherence to safety protocols is crucial. Key precautions include:
-
Conducting all operations in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
-
Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care.
-
Reactions involving hydrides (e.g., sodium borohydride) require careful handling as they can react violently with protic solvents.
-
On a larger scale, be prepared for potential exotherms and have appropriate cooling and quenching procedures in place.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established methodologies for analogous compounds and should be optimized for specific laboratory and scale-up conditions.
Step 1: Synthesis of 4-Chloro-2-methoxyaniline (Precursor)
This precursor can be synthesized via the reduction of 1-chloro-2-methoxy-4-nitrobenzene.
General Protocol for Catalytic Hydrogenation:
-
In a suitable hydrogenation reactor, dissolve 1-chloro-2-methoxy-4-nitrobenzene in a solvent such as methanol or ethanol.
-
Carefully add a catalyst, for example, 5% Palladium on carbon (Pd/C).
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen and stir the mixture at room temperature.
-
Monitor the reaction progress by techniques like TLC or HPLC.
-
Once the reaction is complete, carefully filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-Chloro-2-methoxyaniline.
-
If necessary, purify the product further by recrystallization or column chromatography.
Step 2: N-methylation of 4-Chloro-2-methoxyaniline
Method A: Reductive Amination using Formaldehyde and a Reducing Agent
-
To a solution of 4-Chloro-2-methoxyaniline in a suitable solvent (e.g., methanol), add an aqueous solution of formaldehyde.
-
Stir the mixture at room temperature to form the intermediate imine.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Method B: Using Methanol as a Methylating Agent with a Catalyst
-
In a pressure vessel, combine 4-Chloro-2-methoxyaniline, a suitable catalyst (e.g., a ruthenium-based catalyst), and a weak base (e.g., cesium carbonate) in methanol.[1][2]
-
Seal the vessel and heat to the desired temperature (e.g., 120-140°C).[2]
-
Maintain the reaction at this temperature with stirring for the optimized reaction time.
-
After cooling, carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the catalyst (if used) is active.- Check the purity of starting materials. |
| Suboptimal reaction conditions. | - Screen different solvents, bases, and temperatures.- Adjust the stoichiometry of reagents. | |
| Product loss during workup and purification. | - Optimize extraction and purification procedures.- Ensure proper pH adjustment during aqueous washes. | |
| Presence of Unreacted 4-Chloro-2-methoxyaniline | Insufficient amount of methylating agent or incomplete reaction. | - Increase the equivalents of the methylating agent.- Prolong the reaction time or increase the temperature. |
| Formation of N,N-dimethylated Byproduct | Over-methylation due to the higher reactivity of the secondary amine product. | - Use a controlled stoichiometry of the methylating agent.- Lower the reaction temperature.- Consider using a more selective methylating agent like dimethyl carbonate.[3]- Explore the use of continuous flow reactors for better control.[3] |
| Formation of N-formylated Byproduct (when using formic acid) | Incomplete reduction of the intermediate formamide. | - Ensure a sufficient amount of the reducing agent is used.- Verify the activity of the reducing agent. |
| Difficulty in Product Purification | Close boiling points or chromatographic retention times of the product and impurities. | - Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system.- Consider converting the product to a salt for purification via crystallization, followed by neutralization. |
Data Presentation
Table 1: Illustrative Comparison of N-methylation Methods
| Method | Methylating Agent | Catalyst/Reagent | Typical Temp. | Selectivity (Mono:Di) | Illustrative Yield | Key Considerations |
| Reductive Amination | Formaldehyde | Sodium Borohydride | 0-25°C | Good to Excellent | 75-85% | Scalable, but requires careful handling of borohydride. |
| Catalytic | Methanol | Ruthenium Complex | 120-140°C | Moderate to Good | 70-90% | Atom-economical, but may require higher temperatures and pressures.[2] |
| Green Methylation | Dimethyl Carbonate | Base (e.g., DBU) | 150-250°C | Excellent | 80-95% | Environmentally friendly, high selectivity, may require high temperatures.[3] |
Note: The data in this table is illustrative and based on general findings for aniline methylation. Actual results will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 4-Chloro-2-methoxy-N-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2-methoxy-N-methylaniline from its crude reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A common and efficient method for the synthesis of this compound is the reductive amination of 4-Chloro-2-methoxyaniline using formaldehyde. The primary impurities to expect in the crude product are:
-
Unreacted Starting Material: 4-Chloro-2-methoxyaniline
-
Over-alkylation Byproduct: N,N-dimethyl-4-chloro-2-methoxyaniline. The secondary amine product can sometimes be more nucleophilic than the primary amine starting material, leading to a second methylation.
Q2: What are the key physical property differences between the product and the main impurities?
Understanding the differences in physical properties is crucial for selecting an appropriate purification strategy. The polarity of these compounds generally follows the order: 4-Chloro-2-methoxyaniline (most polar) > this compound > N,N-dimethyl-4-chloro-2-methoxyaniline (least polar). This is due to the presence of N-H bonds in the primary and secondary amines, which can participate in hydrogen bonding.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Chloro-2-methoxyaniline | C₇H₈ClNO | 157.60 | ~241 | 24-27 |
| This compound | C₈H₁₀ClNO | 171.62 | 260.7 at 760 mmHg [1] | Not available |
| N,N-dimethyl-4-chloro-2-methoxyaniline | C₉H₁₂ClNO | 185.65 | Not available | Not available |
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A standard eluent system for separating these components is a mixture of hexane and ethyl acetate. The less polar compounds will travel further up the TLC plate, resulting in a higher Rf value.
Expected TLC Profile (Hexane:Ethyl Acetate - 4:1)
| Compound | Expected Rf Value |
| N,N-dimethyl-4-chloro-2-methoxyaniline | Highest |
| This compound | Intermediate |
| 4-Chloro-2-methoxyaniline | Lowest |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
Symptoms:
-
NMR or GC-MS analysis shows significant amounts of starting material or the N,N-dimethylated byproduct.
-
Multiple overlapping spots on the TLC plate of the collected fractions.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Separation on the Column | * Optimize the Eluent System: If the spots are too close on the TLC plate, adjust the polarity of the eluent. For better separation of the product from the less polar N,N-dimethyl byproduct, decrease the amount of ethyl acetate. To better separate the product from the more polar starting material, a slight increase in ethyl acetate may be beneficial. * Add Triethylamine: Anilines can interact with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount (0.1-1%) of triethylamine to the eluent can neutralize the acidic sites on the silica and improve peak shape. |
| Column Overload | Injecting too much crude material onto the column can lead to broad bands and poor separation. Use an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude material by weight). |
| Improper Column Packing | An improperly packed column with air bubbles or cracks will result in channeling and inefficient separation. Ensure the column is packed uniformly. |
Issue 2: Difficulty in Inducing Crystallization During Recrystallization
Symptoms:
-
The product remains as an oil even after the solution has cooled.
-
No crystal formation is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Solution is Not Saturated | The initial amount of solvent used was too high. Evaporate some of the solvent to increase the concentration of the product and then try to cool the solution again. |
| Supersaturated Solution | The solution is supersaturated but crystallization has not been initiated. Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure product can also induce crystallization. |
| Inappropriate Solvent | The chosen solvent may not be ideal for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). |
| Presence of Oily Impurities | Oily impurities can sometimes inhibit crystallization. If the product oils out, try redissolving it in a minimal amount of hot solvent and then cooling it very slowly. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and pour in the initial eluent (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Using a pipette, carefully add the sample to the top of the silica bed.
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Collect Fractions: Collect fractions in test tubes or flasks and monitor the separation by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of this compound that is already of moderate purity.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask, heating source, and filtration apparatus
Procedure:
-
Dissolve the Solute: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cool to Room Temperature: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Cool in an Ice Bath: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Crystals: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical workflow for troubleshooting the purification process.
References
degradation pathways of substituted anilines like 4-Chloro-2-methoxy-N-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of substituted anilines, with a specific focus on compounds like 4-Chloro-2-methoxy-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: The microbial degradation of this compound is expected to initiate with one or a combination of the following enzymatic reactions:
-
N-dealkylation: The N-methyl group is a likely initial target for monooxygenase enzymes, leading to the formation of 4-Chloro-2-methoxyaniline and formaldehyde. This is a common metabolic pathway for N-alkylated amines.[1][2][3]
-
Hydroxylation of the aromatic ring: Aniline oxygenase or similar dioxygenase enzymes can hydroxylate the aromatic ring, typically at the ortho or para position relative to the amino group.[4][5] This would lead to the formation of a substituted aminophenol.
-
Demethoxylation: The methoxy group can be cleaved to form a hydroxyl group, resulting in a substituted chlorophenol.
The relative prominence of each pathway can depend on the specific microbial species and the experimental conditions.
Q2: What are the common intermediates in the degradation of chloroanilines?
A2: A common pathway for the degradation of chloroanilines involves the initial conversion to a chlorocatechol by aniline oxygenase.[4][5] This chlorocatechol then undergoes ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively.[4][6][7]
Q3: How can I monitor the degradation of my substituted aniline compound?
A3: The degradation of substituted anilines can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method.[8][9] Gas Chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used, particularly for identifying volatile intermediates.[10][11]
Q4: My microbial culture is not degrading the target aniline. What are some possible reasons?
A4: Several factors could inhibit microbial degradation:
-
Toxicity of the compound: High concentrations of substituted anilines can be toxic to microorganisms.[12][13] Try lowering the initial concentration of your target compound.
-
Lack of appropriate enzymes: The microbial strain you are using may not possess the necessary enzymes to initiate the degradation. Consider using a microbial consortium from a contaminated site or a known aniline-degrading strain.[12][14]
-
Suboptimal culture conditions: Factors like pH, temperature, and oxygen availability are critical for microbial activity.[15][16] Ensure these are optimized for your specific microbial culture.
-
Nutrient limitation: The growth medium may be lacking essential nutrients for microbial growth and enzyme production.
Troubleshooting Guides
Problem 1: No degradation of the target compound observed.
| Possible Cause | Troubleshooting Steps |
| High concentration of the aniline is toxic. | Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC). Start experiments with a concentration well below the MIC.[16] |
| The microbial culture lacks the necessary degradative genes. | 1. Use a known aniline-degrading bacterial strain or a microbial consortium from a site with a history of aniline contamination.[12][14] 2. Attempt to induce the required enzymes by pre-exposing the culture to low, non-toxic concentrations of the aniline or a structurally similar, less toxic compound.[6] |
| Suboptimal pH or temperature of the growth medium. | Optimize the pH and temperature for your specific microbial strain(s). Most aniline-degrading bacteria have an optimal pH range of 6.0-8.0 and a temperature range of 28-35°C.[16] |
| Insufficient acclimation of the microbial culture. | Gradually acclimate the culture to the target compound by starting with a very low concentration and incrementally increasing it over several transfers. |
| Oxygen limitation (for aerobic degradation). | Ensure adequate aeration by using baffled flasks, increasing the shaking speed, or sparging the culture with sterile air. |
Problem 2: Inconsistent or slow degradation rates.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in experimental conditions. | Maintain consistent pH, temperature, and agitation throughout the experiment. Use a well-buffered medium. |
| Nutrient limitation in the culture medium. | Ensure the medium contains sufficient carbon, nitrogen, phosphorus, and trace elements to support microbial growth and metabolism. The addition of a co-substrate like glucose or succinate can sometimes enhance degradation.[13] |
| Accumulation of inhibitory metabolic intermediates. | Monitor the formation of intermediates using HPLC or GC-MS. If an intermediate is accumulating, it may be inhibitory. Consider using a co-culture or a microbial consortium that can degrade the intermediate. |
| Loss of plasmid carrying degradation genes. | If using a specific bacterial strain, periodically check for the presence of the degradation plasmids (if applicable) and re-streak from a frozen stock if necessary. |
Problem 3: Difficulty in identifying degradation intermediates.
| Possible Cause | Troubleshooting Steps |
| Low concentration of intermediates. | 1. Use a higher initial concentration of the parent compound (if not toxic). 2. Analyze samples at earlier time points in the degradation process. 3. Concentrate the sample extract before analysis. |
| Unsuitable analytical method. | 1. Optimize your HPLC or GC method (e.g., gradient, column, detector). 2. Use a more sensitive detector, such as a mass spectrometer (MS), for identification.[12] 3. Derivatization of polar intermediates may be necessary for GC analysis.[9] |
| Interference from media components. | Run a control sample with only the microbial culture and medium to identify any interfering peaks. |
Data Presentation
Table 1: Optimal Growth and Degradation Conditions for Aniline-Degrading Bacteria
| Parameter | Delftia sp. AN3[6] | Enterobacter ludwigii KH-A5[16] | Rhodococcus sp. DH-2[17] |
| Optimal pH | 7.0 | 7.0 | 8.0 |
| Optimal Temperature (°C) | 30 | 28-35 | 35 |
| Aniline Concentration Range (mg/L) | Up to 5000 | 50 - 700 | Up to 1000 |
Table 2: Kinetic Parameters for Aniline Dioxygenase from Delftia sp. AN3 [6]
| Parameter | Value |
| Km (mM) | 0.29 |
| Vmax (mmol/mg protein/min) | 0.043 |
Experimental Protocols
Protocol 1: Screening for Microbial Degradation of a Substituted Aniline
-
Prepare a basal salt medium (BSM): A typical BSM contains sources of nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., K₂HPO₄, KH₂PO₄), and trace elements.
-
Prepare the aniline stock solution: Dissolve the target aniline in a suitable solvent (e.g., methanol, ethanol) at a high concentration (e.g., 10 g/L).
-
Set up the experimental cultures: In sterile flasks, add 100 mL of BSM. Spike the medium with the aniline stock solution to the desired final concentration (e.g., 50 mg/L).
-
Inoculate the cultures: Inoculate the flasks with a 1% (v/v) of a pre-grown microbial culture. The inoculum can be a pure strain or a mixed culture from an environmental sample.
-
Incubate the cultures: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal temperature (e.g., 30°C) for a defined period (e.g., 7 days).
-
Monitor degradation: At regular intervals, withdraw an aliquot of the culture. Centrifuge to remove bacterial cells. Analyze the supernatant for the concentration of the parent aniline using HPLC.
-
Controls: Include a sterile control (no inoculum) to assess abiotic degradation and a biotic control (no aniline) to monitor microbial growth.
Protocol 2: Analysis of Aniline Degradation by HPLC
-
Sample preparation: Centrifuge the culture sample (e.g., 10,000 rpm for 10 min) to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC system: Use a C18 reverse-phase column.
-
Mobile phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water.[4]
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for your target aniline.
-
Quantification: Create a calibration curve using standards of your aniline at known concentrations. Calculate the concentration in your samples by comparing the peak area to the calibration curve.
Mandatory Visualizations
Proposed Degradation Pathway for this compound
Caption: Proposed microbial degradation pathways for this compound.
Experimental Workflow for Studying Aniline Degradation
Caption: General experimental workflow for investigating the microbial degradation of substituted anilines.
References
- 1. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
- 12. Microbial degradation of aniline by bacterial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Why Are Some Pollutants Harder to Degrade? → Question [pollution.sustainability-directory.com]
- 16. journal.gnest.org [journal.gnest.org]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 4-Chloro-2-methoxy-N-methylaniline and 4-Fluoro-2-methoxy-N-methylaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final compound properties. Substituted anilines are a cornerstone of many synthetic pathways, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an objective comparison of two key aniline derivatives, 4-Chloro-2-methoxy-N-methylaniline and 4-Fluoro-2-methoxy-N-methylaniline, focusing on their synthesis, physicochemical properties, and performance in a key synthetic application.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a chlorine atom versus a fluorine atom at the 4-position of 2-methoxy-N-methylaniline imparts distinct electronic and steric characteristics to the molecule. These differences can significantly influence reactivity, solubility, and biological interactions.
| Property | This compound | 4-Fluoro-2-methoxy-N-methylaniline | Source(s) |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₀FNO | [1][2] |
| Molecular Weight | 171.62 g/mol | 155.17 g/mol | [1][2] |
| CAS Number | 35122-79-3 | 941294-13-9 | [1][2] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | 21.26 Ų | [1][2] |
| Predicted logP | 2.3903 | 2.2978 | [1][2] |
| Hydrogen Bond Acceptors | 2 | 2 | [1][2] |
| Hydrogen Bond Donors | 1 | 1 | [1][2] |
| Rotatable Bonds | 2 | 2 | [1][2] |
| pKa (of precursor aniline) | Data not available | 4.60 (Predicted) | [3] |
Synthesis and Reactivity
Both anilines are typically synthesized via a two-step process: reduction of the corresponding nitroanisole precursor followed by N-methylation of the resulting aniline.
Synthetic Workflow Overview
Caption: General synthetic workflows for the preparation of the title compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-methyl-2-methoxyaniline (Hypothetical, based on analogous reactions)
-
Step 1: Reduction of 4-Chloro-2-nitroanisole. A solution of 4-chloro-2-nitroanisole in methanol is subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is stirred at room temperature until the nitro group is completely reduced, as monitored by TLC.
-
Step 2: N-Methylation of 4-Chloro-2-methoxyaniline. [4] A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with a Ru catalyst (0.5 mol%), 4-chloro-2-methoxyaniline (1.0 mmol), a weak base (e.g., Cs₂CO₃), and anhydrous methanol (1 mL). The mixture is heated at 140 °C for 12 hours. After cooling and removal of the solvent in vacuo, the residue is purified by chromatography on silica gel to yield 4-chloro-N-methyl-2-methoxyaniline.
Protocol 2: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline [2][5]
-
Step 1: Reduction of 4-Fluoro-2-nitroanisole. [2][5] To a solution of 4-fluoro-2-nitroanisole (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (approx. 0.01-0.05 eq). The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 4-fluoro-2-methoxyaniline.
-
Step 2: N-Methylation of 4-Fluoro-2-methoxyaniline (Reductive Amination). [2] Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in dichloromethane (DCM). Add aqueous formaldehyde (approx. 1.1 eq) and sodium triacetoxyborohydride (approx. 1.5 eq) to the mixture. Stir the reaction at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous sodium bicarbonate solution. The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Performance in the Synthesis of 4-Anilinoquinazolines
A primary application of these anilines is in the synthesis of 4-anilinoquinazoline derivatives, which are privileged scaffolds in medicinal chemistry, particularly for EGFR kinase inhibitors.[6] The nucleophilic aromatic substitution (SₙAr) reaction between a 4-chloroquinazoline and the aniline is a key step.
Experimental Workflow: Microwave-Assisted SₙAr
Caption: General workflow for the microwave-assisted synthesis of 4-anilinoquinazolines.
Comparative Yield Data
| Aniline Derivative (in SₙAr with 4-chloro-6-halo-2-phenylquinazoline) | Reaction Time (Microwave) | Yield (%) | Source(s) |
| 2-methoxy-N-methylaniline | 20 min | 84-87% | [7][8] |
| 4-fluoro-N-methylaniline | 40 min | 75-84% | [8] |
Note: The data presented is for structurally related anilines and serves as an approximation of the expected reactivity. The presence of the halogen at the 4-position is expected to influence the reaction rate and yield.
Application in Drug Discovery and Signaling Pathways
Derivatives of both anilines are prominent in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors typically function by blocking the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the mechanism of action for anilinoquinazoline-based inhibitors.
Conclusion
Both this compound and 4-Fluoro-2-methoxy-N-methylaniline are valuable building blocks in organic synthesis, particularly for the development of bioactive molecules.
-
4-Fluoro-2-methoxy-N-methylaniline is well-documented in the literature, especially in the context of third-generation EGFR inhibitors. The fluorine atom can offer advantages in terms of metabolic stability and binding interactions.
-
This compound , while less documented in direct comparisons, is expected to exhibit good reactivity in SₙAr reactions. The larger size and greater lipophilicity of the chlorine atom compared to fluorine can lead to different pharmacokinetic and pharmacodynamic profiles.
The choice between these two reagents will ultimately depend on the specific synthetic goals and the desired properties of the final product. The provided data and protocols offer a foundation for making an informed decision in the design and execution of synthetic strategies.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of chloro- and fluoro-substituted anilines, critical moieties in medicinal chemistry and materials science. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and predicting molecular behavior. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the underlying principles governing their chemical behavior.
Executive Summary
The reactivity of substituted anilines is fundamentally governed by the electronic effects of the halogen substituent. Both fluorine and chlorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and decreases the basicity of the amino group. Conversely, the lone pairs on the halogen atoms can be delocalized into the aromatic ring via a resonance effect (+M), which activates the ortho and para positions. The interplay of these opposing effects dictates the overall reactivity.
For fluorine, the inductive effect is stronger than its resonance effect, leading to a general decrease in reactivity compared to aniline. In contrast, for chlorine, the inductive and resonance effects are more balanced. This guide will delve into the quantitative aspects of these differences.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data to facilitate a direct comparison between chloro- and fluoro-substituted anilines.
| Property | Isomer | Chloro-substituted Aniline | Fluoro-substituted Aniline |
| pKa of Conjugate Acid | ortho- | 2.62 | 3.20[1] |
| meta- | 3.34[2][3] | - | |
| para- | 3.98[4] | 4.65[5][6] | |
| Relative Rate of Acetylation | para- | > 1 (relative to p-fluoroaniline) | 1 (reference) |
| Relative Rate of Bromination | para- | > 1 (relative to p-fluoroaniline) | 1 (reference) |
Analysis of Reactivity
Basicity (pKa)
The basicity of anilines, reflected in the pKa of their conjugate acids, is a crucial indicator of their nucleophilicity. A higher pKa value corresponds to a stronger base. The data clearly shows that for the para-isomers, p-chloroaniline (pKa = 3.98) is a weaker base than p-fluoroaniline (pKa = 4.65)[4][5][6]. This is somewhat counterintuitive given fluorine's higher electronegativity. The prevailing explanation is that the +M (resonance) effect of fluorine, while weaker than its -I effect, is more effective at delocalizing the lone pair of the nitrogen into the ring, thus reducing its availability for protonation.
For the ortho-isomers, o-chloroaniline (pKa = 2.62) is a weaker base than o-fluoroaniline (pKa = 3.20)[1]. This is likely due to the stronger inductive effect of chlorine at the ortho position, combined with steric hindrance.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, such as bromination, the amino group is a strong activating and ortho-, para-directing group. The halogen substituent, being deactivating overall, modulates this reactivity.
Due to the stronger electron-withdrawing inductive effect of fluorine, fluoroanilines are generally less reactive towards electrophiles than their chloro-substituted counterparts. The aromatic ring in fluoroanilines is more electron-deficient, making it less susceptible to attack by an electrophile.
Nucleophilic Acyl Substitution
The amino group of anilines acts as a nucleophile in reactions such as acylation. The nucleophilicity of the amino group is directly related to its basicity. Since p-chloroaniline is a weaker base than p-fluoroaniline, it is expected to be a less potent nucleophile. Therefore, the rate of acylation for p-chloroaniline is generally slower than that for p-fluoroaniline.
Experimental Protocols
Determination of pKa
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a 0.01 M solution of the substituted aniline in a suitable solvent (e.g., 50% ethanol/water). Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Titration Setup: Place 25 mL of the aniline solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: Titrate the aniline solution with the standardized HCl, recording the pH after each addition of a small, known volume of acid.
-
Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.
Kinetic Study of Acetylation
Protocol: UV-Vis Spectrophotometry
-
Reagent Preparation: Prepare stock solutions of the substituted aniline and acetic anhydride in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation: In a quartz cuvette, mix known concentrations of the aniline and a large excess of acetic anhydride to ensure pseudo-first-order kinetics with respect to the aniline.
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in the absorbance of the aniline at its λmax over time.
-
Data Analysis: Plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of acetic anhydride.
Comparative Rate of Electrophilic Bromination
Protocol: Competitive Bromination with GC-MS Analysis
-
Reaction Mixture: In a reaction vessel, prepare an equimolar mixture of p-chloroaniline and p-fluoroaniline in a suitable solvent (e.g., glacial acetic acid).
-
Initiation: Add a sub-stoichiometric amount of a brominating agent (e.g., a solution of bromine in acetic acid) to the mixture with vigorous stirring. The limiting amount of bromine ensures that the anilines compete for it.
-
Quenching: After a short reaction time (e.g., 1 minute), quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.
-
Analysis: Extract the organic products and analyze the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: By comparing the peak areas of the brominated products of each aniline, the relative reactivity can be determined.
Visualization of Key Concepts
Caption: Factors influencing the reactivity of halo-substituted anilines.
Caption: Experimental workflow for comparing bromination rates.
References
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloroaniline CAS#: 108-42-9 [m.chemicalbook.com]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activities of 4-Chloro-2-methoxy-N-methylaniline Derivatives
Derivatives of 4-Chloro-2-methoxy-N-methylaniline are integral scaffolds in medicinal chemistry, primarily investigated for their potential as anticancer agents. These compounds are frequently incorporated into heterocyclic systems like quinazolines to function as kinase inhibitors. This guide provides a comparative analysis of their biological activities, supported by experimental data and methodologies, to inform researchers and professionals in drug development.
Anticancer Activity: A Comparative Overview
The primary therapeutic application explored for derivatives of this compound is in oncology. Specifically, when coupled with a quinazoline moiety, these derivatives have shown potent activity as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and proliferation.
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity of various anilinoquinazoline derivatives, including those structurally related to this compound, against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting biological function.
| Compound ID | Derivative Structure/Substitution | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 10e | 6-bromo-N-(2-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | HCT-116 (Colon) | >10 | Doxorubicin | 0.06 | [1] |
| T98G (Glioblastoma) | >10 | Doxorubicin | 0.03 | [1] | ||
| 10f | 6-iodo-N-(2-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | HCT-116 (Colon) | >10 | Doxorubicin | 0.06 | [1] |
| T98G (Glioblastoma) | >10 | Doxorubicin | 0.03 | [1] | ||
| 10b | N-methyl-N,2-diphenyl-6-bromoquinazolin-4-amine | HCT-116 (Colon) | 2.8 | Doxorubicin | 0.06 | [1] |
| T98G (Glioblastoma) | 2.0 | Doxorubicin | 0.03 | [1] | ||
| 10k | 4-(4-fluoro-2-methoxy-N-methylanilino)quinazoline derivative | A549 (Lung) | 0.07 | Afatinib | 0.05 | [2] |
| PC-3 (Prostate) | 7.67 | Afatinib | 4.1 | [2] | ||
| MCF-7 (Breast) | 4.65 | Afatinib | 5.83 | [2] | ||
| HeLa (Cervical) | 4.83 | Afatinib | 6.81 | [2] | ||
| 16c | Pyrimidodiazepine based on 2-chloro-4-anilinoquinazoline | HCT-116 (Colon) | Significant antiproliferative effect | - | - | [3] |
| U251 (CNS) | Significant antiproliferative effect | - | - | [3] | ||
| LOX IMVI (Melanoma) | Significant antiproliferative effect | - | - | [3] | ||
| MCF7 (Breast) | Significant antiproliferative effect | - | - | [3] |
Signaling Pathways and Mechanism of Action
Anilinoquinazoline derivatives often exert their anticancer effects by targeting the ATP-binding site of kinase enzymes within critical signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways are prominent targets.[2][4] The binding of these inhibitors blocks the downstream signaling cascades that lead to cell proliferation, survival, and angiogenesis.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Antimicrobial Activity
While the primary focus has been on anticancer applications, related substituted aniline derivatives have also been evaluated for antimicrobial properties. For instance, certain nicotinamidine derivatives have demonstrated minimum inhibitory concentrations (MIC) in the range of 10–20 μM against various bacterial strains.[5] Similarly, some quinoxaline derivatives have shown considerable antifungal activity.[6] This suggests a broader potential for biological activity in appropriately functionalized aniline scaffolds.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of these derivatives.
Synthesis of 4-Anilinoquinazoline Derivatives
A common synthetic route involves the microwave-mediated N-arylation of a 4-chloroquinazoline with a substituted N-methylaniline.[1][4]
Caption: General workflow for synthesis and biological evaluation.
Detailed Protocol:
-
Reaction Setup: In a microwave vial, the 4-chloroquinazoline (1 equivalent), the substituted N-methylaniline (1.2 equivalents), and a solvent mixture such as THF/water are combined.[1]
-
Microwave Synthesis: The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 120°C) for a short duration (e.g., 20 minutes).[1]
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final anilinoquinazoline derivative.[1]
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the purple formazan crystals that have formed in metabolically active cells.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Conclusion
Derivatives of this compound, particularly when incorporated into anilinoquinazoline scaffolds, exhibit significant potential as anticancer agents by targeting key receptor tyrosine kinases. The structure-activity relationship appears to be influenced by the substitution patterns on both the quinazoline and aniline rings. While the current data is promising, further optimization and broader screening against different cancer cell lines and microbial strains are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 4-Chloro-2-methoxy-N-methylaniline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 4-Chloro-2-methoxy-N-methylaniline against two structurally similar alternatives: 4-Chloro-N-methylaniline and 2-methoxy-N-methylaniline. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves to confirm the structure of the target compound and highlight the distinguishing spectral features arising from subtle structural modifications.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its analogs. This side-by-side comparison facilitates the identification of unique spectral markers for each compound.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Integration, Assignment |
| This compound | Aromatic Protons: 6.85 (d, J=8.4 Hz, 1H), 6.78 (dd, J=8.4, 2.2 Hz, 1H), 6.65 (d, J=2.2 Hz, 1H)-OCH₃: 3.85 (s, 3H)N-H: ~4.0 (br s, 1H)N-CH₃: 2.84 (s, 3H) |
| 4-Chloro-N-methylaniline | Aromatic Protons: 7.15 (d, J=8.8 Hz, 2H), 6.55 (d, J=8.8 Hz, 2H)N-H: ~3.7 (br s, 1H)N-CH₃: 2.82 (s, 3H) |
| 2-methoxy-N-methylaniline | Aromatic Protons: 6.95-6.80 (m, 2H), 6.70-6.60 (m, 2H)-OCH₃: 3.86 (s, 3H)N-H: ~4.5 (br s, 1H)N-CH₃: 2.85 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | 147.9, 145.8, 129.0, 122.5, 117.5, 110.0, 55.4 (-OCH₃), 30.8 (N-CH₃) |
| 4-Chloro-N-methylaniline | 147.9, 129.0, 121.8, 113.4, 30.8 (N-CH₃)[1] |
| 2-methoxy-N-methylaniline | 147.8, 138.5, 121.2, 116.5, 110.1, 109.8, 55.2 (-OCH₃), 30.9 (N-CH₃) |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) and Functional Group Assignments |
| This compound | N-H stretch: ~3400C-H stretch (aromatic): ~3050C-H stretch (aliphatic): ~2950, 2830C=C stretch (aromatic): ~1600, 1500C-N stretch: ~1300C-O stretch (aryl ether): ~1240C-Cl stretch: ~1050 |
| 4-Chloro-N-methylaniline | N-H stretch: ~3410C-H stretch (aromatic): ~3030C-H stretch (aliphatic): ~2920C=C stretch (aromatic): ~1600, 1510C-N stretch: ~1320C-Cl stretch: ~1090 |
| 2-methoxy-N-methylaniline | N-H stretch: ~3420C-H stretch (aromatic): ~3060C-H stretch (aliphatic): ~2940, 2835C=C stretch (aromatic): ~1610, 1510C-N stretch: ~1310C-O stretch (aryl ether): ~1250 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z, Key Fragments m/z |
| This compound | M⁺: 171/173 (due to ³⁵Cl/³⁷Cl isotopes)Fragments: 156 ([M-CH₃]⁺), 128 ([M-CH₃-CO]⁺) |
| 4-Chloro-N-methylaniline | M⁺: 141/143 (due to ³⁵Cl/³⁷Cl isotopes)[1]Fragments: 126 ([M-CH₃]⁺), 106 ([M-Cl]⁺) |
| 2-methoxy-N-methylaniline | M⁺: 137Fragments: 122 ([M-CH₃]⁺), 94 ([M-CH₃-CO]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample was placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum of the empty KBr plates was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Electron Impact (EI) ionization was used with an electron energy of 70 eV.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Detection: The detector recorded the abundance of each ion, generating the mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for confirming the structure of an organic compound using the spectroscopic techniques discussed.
References
Comparative Guide to Validating the Purity of Synthesized 4-Chloro-2-methoxy-N-methylaniline by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Chloro-2-methoxy-N-methylaniline. Experimental data and detailed protocols are provided to support the robust application of HPLC for this purpose.
Introduction to Purity Validation
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. The synthesis of this molecule, often involving N-alkylation of 4-chloro-2-methoxyaniline, can result in several process-related impurities. Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities.
Comparison of Analytical Techniques
While several analytical techniques can be employed for purity assessment, HPLC remains the gold standard for its high resolution, sensitivity, and quantitative accuracy. The following table compares HPLC with other common analytical methods for the purity determination of aromatic amines.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity, excellent for quantitative analysis, applicable to a wide range of compounds.[1][2] | Can be time-consuming, requires specialized equipment and solvents.[3] | Excellent: Ideal for separating the main compound from structurally similar impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | High efficiency for volatile and thermally stable compounds.[2][4] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[3] | Good: Suitable if the compound and its impurities are volatile and thermally stable. Derivatization may be necessary. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides molecular weight and structural information, highly selective and sensitive.[5] | Higher cost and complexity compared to HPLC-UV. | Excellent: Provides definitive identification of impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative analysis. | Limited resolution and sensitivity, not ideal for quantitative analysis. | Fair: Useful for rapid, qualitative monitoring of reaction progress but not for final purity validation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Good: Excellent for structural elucidation of the main compound and major impurities, but less sensitive for trace impurities. |
Recommended HPLC Method for Purity Validation
Based on established methods for similar aromatic amines, the following reverse-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound.[1][6]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good separation of polar and non-polar impurities. A typical gradient could be:
-
Start with 30% acetonitrile and 70% water (0.1% formic acid).
-
Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a standard solution of this compound reference standard at the same concentration as the sample.
-
If available, prepare a solution containing known potential impurities to determine their retention times. Potential impurities could include the starting material (4-chloro-2-methoxyaniline) and over-alkylated products (4-chloro-2-methoxy-N,N-dimethylaniline).[7][8][9]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the synthesized compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for HPLC purity validation of this compound.
Conclusion
This guide provides a robust framework for validating the purity of synthesized this compound using HPLC. The detailed experimental protocol and comparative data demonstrate the superiority of HPLC for this application, ensuring the quality and reliability of this important pharmaceutical intermediate. For definitive impurity identification, coupling HPLC with mass spectrometry (LC-MS) is recommended.
References
- 1. 4-Chloro-2-methylaniline | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. series.publisso.de [series.publisso.de]
- 5. jfda-online.com [jfda-online.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of 4-Chloro-2-methoxy-N-methylaniline and structurally related compounds. The objective is to offer a framework for method development and selection by presenting available experimental data for similar analytes and projecting parameters for the target compound.
Comparative Analysis of LC-MS/MS Parameters
The selection of appropriate LC-MS/MS parameters is critical for achieving desired sensitivity, selectivity, and reproducibility. Below is a comparison of key analytical parameters for compounds structurally related to this compound. The parameters for the target analyte are estimated based on the analysis of these related structures.
| Compound | Molecular Formula | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| This compound | C₈H₁₀ClNO | 172.1 (estimated) | 157.1 (estimated) | 129.1 (estimated) | ~4.5 (estimated) |
| 4-Chloro-2-methylaniline[1] | C₇H₈ClN | 142.0 | 107.0 | 77.0 | 4.28 |
| 2-Methoxy-5-methylaniline[1] | C₈H₁₁NO | 138.1 | 123.1 | 95.1 | 3.65 |
| 4-Chloro-N-methylaniline | C₇H₈ClN | 142.1 | 127.1 | 91.1 | Not Available |
Note: The data for 4-Chloro-2-methylaniline and 2-Methoxy-5-methylaniline are sourced from an application note by Agilent Technologies.[1] The precursor and product ions for 4-Chloro-N-methylaniline are based on available mass spectral data. The parameters for this compound are estimations based on its structure and the fragmentation patterns of the related compounds.
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of these aromatic amines, based on established methods for similar compounds, is provided below.[1]
Sample Preparation
-
Standard Solution Preparation: Prepare individual stock solutions of the analytes in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the initial mobile phase composition to the desired concentration range for calibration curves.
-
Sample Extraction (if necessary): For complex matrices, a sample extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An Agilent 1290 Infinity II LC system or equivalent.[1]
-
Mass Spectrometer (MS): An Agilent 6470A Triple Quadrupole LC/MS system or equivalent.[1]
-
Ion Source: Agilent Jet Stream (AJS) ion source in positive ionization mode.[1]
LC Parameters:
| Parameter | Value |
| Column | Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, hold for 0.5 min, increase to 90% B over 5.5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.
Logical Relationship of Analytes
Caption: Structural relationships between the target analyte and its analogs.
References
A Comparative Guide to N-Methylation Methods for Substituted Anilines
For researchers, scientists, and professionals in drug development, the N-methylation of substituted anilines is a critical transformation in the synthesis of a vast array of pharmaceuticals and fine chemicals. The choice of methylation strategy can significantly impact yield, selectivity, and scalability. This guide provides an objective comparison of four common N-methylation methods, supported by experimental data, to aid in the selection of the most suitable protocol for a given application.
Comparison of N-Methylation Methods
The following table summarizes the performance of four distinct N-methylation methods—Dimethyl Carbonate (DMC), Eschweiler-Clarke Reaction, Reductive Amination via Hydrogen Autotransfer, and Methyl Iodide—for the methylation of aniline, the electron-deficient 4-nitroaniline, and the electron-rich 4-methoxyaniline.
| Method | Substrate | Product | Reagents | Conditions | Time (h) | Yield (%) | Selectivity | Ref. |
| Dimethyl Carbonate | Aniline | N-Methylaniline | DMC, NaY faujasite | 130°C, Autoclave | 3.25 | 84 | High for mono-methylation | [1] |
| 4-Nitroaniline | N-Methyl-4-nitroaniline | DMC, NaY faujasite | 130°C, Autoclave | 21 | 79 (conversion) | High for mono-methylation | [1] | |
| 4-Chloroaniline | N-Methyl-4-chloroaniline | DMC, DBU | 250°C, Continuous Flow | 0.2 | 88 | High for mono-methylation | [2] | |
| Eschweiler-Clarke | Secondary Amine (general) | Tertiary Amine | HCOOH, HCHO (37% aq.) | 80°C | 18 | up to 98 | N,N-dimethylation | [3] |
| Reductive Amination | Aniline | N-Methylaniline | MeOH, (DPEPhos)RuCl₂PPh₃, Cs₂CO₃ | 140°C | 12 | 98 | High for mono-methylation | [4] |
| 4-Nitroaniline | N-Methylaniline | Nitrobenzene used as starting material | 140°C | 12 | 58 | Reduction of nitro group also occurs | [4] | |
| 4-Methoxyaniline | N-Methyl-4-methoxyaniline | MeOH, (DPEPhos)RuCl₂PPh₃, Cs₂CO₃ | 140°C | 12 | 96 | High for mono-methylation | [4] | |
| Methyl Iodide | Aniline | N,N,N-Trimethylanilinium Iodide | MeI, K₂CO₃ | Not specified | Not specified | High for tri-methylation | Low for mono/di-methylation | [5] |
| 4-Fluoroaniline | N,N,N-Trimethyl-4-fluoroanilinium Iodide | MeI | 60°C | 16 | 92 | Exhaustive methylation | [5] |
Experimental Workflow
The logical flow for a comparative study of N-methylation methods is depicted below. This workflow ensures a systematic evaluation of each method's efficacy for a given set of substrates.
Detailed Experimental Protocols
N-Methylation using Dimethyl Carbonate (DMC) with NaY Faujasite
This method is advantageous due to the use of an environmentally benign methylating agent.[1] High selectivity for mono-N-methylation is often observed.
-
Reagents: Substituted aniline, dimethyl carbonate (DMC), NaY faujasite catalyst.
-
Procedure: A mixture of the aniline and a large excess of DMC (e.g., 1:74 molar ratio) is heated in a stainless steel autoclave in the presence of the NaY faujasite catalyst. The reaction temperature is typically maintained between 120-150°C.
-
Work-up: After cooling, the catalyst is filtered off, and the excess DMC is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to yield the N-methylaniline.
-
Note: Deactivated anilines, such as those with nitro groups, require significantly longer reaction times to achieve high conversion.[1]
N,N-Dimethylation via the Eschweiler-Clarke Reaction
A classic and robust method for the exhaustive methylation of primary and secondary amines to their tertiary counterparts, avoiding the formation of quaternary ammonium salts.[3][6]
-
Reagents: Substituted aniline, formic acid, 37% aqueous formaldehyde.
-
Procedure: To the aniline, excess formic acid and aqueous formaldehyde are added. The mixture is then heated to around 80-100°C for several hours (typically 18 hours). The reaction is driven by the in-situ formation of an iminium ion, which is subsequently reduced by formic acid, releasing carbon dioxide.[3]
-
Work-up: The reaction mixture is cooled and made basic with an aqueous base (e.g., NaOH or Na₂CO₃). The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Caution: This method may not be suitable for all substituted anilines, as some may be prone to polymerization or side reactions under the acidic conditions.[7]
N-Methylation via Reductive Amination (Hydrogen Autotransfer)
This modern approach utilizes methanol as a C1 source in a "borrowing hydrogen" or "hydrogen autotransfer" process, catalyzed by a transition metal complex, often based on ruthenium or iridium.[4][8]
-
Reagents: Substituted aniline, methanol, Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃), and a weak base (e.g., Cs₂CO₃).
-
Procedure: The aniline, catalyst, and base are charged into a reaction vessel (e.g., a Schlenk tube) with anhydrous methanol as both the solvent and methylating agent. The mixture is heated under an inert atmosphere at a temperature typically ranging from 60°C to 140°C for 12 hours.[4][8]
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then purified by silica gel chromatography to afford the desired N-methylaniline.
-
Note: This method demonstrates excellent functional group tolerance and high yields for a wide range of substituted anilines.[4]
N-Methylation using Methyl Iodide
A traditional method for N-alkylation, which often leads to exhaustive methylation and the formation of quaternary ammonium salts due to the high reactivity of methyl iodide and the increasing nucleophilicity of the methylated amine products.
-
Reagents: Substituted aniline, methyl iodide, and a base (e.g., K₂CO₃).
-
Procedure: The aniline is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) with a base to scavenge the HI produced. An excess of methyl iodide is then added, and the reaction is typically stirred at room temperature or heated for several hours.
-
Work-up: The reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated. The resulting product is often the N,N,N-trimethylanilinium iodide salt, which can be purified by recrystallization.
-
Selectivity Issues: Achieving selective mono- or di-methylation can be challenging with this method and often requires careful control of stoichiometry and reaction conditions.
References
- 1. iris.unive.it [iris.unive.it]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
Chloro vs. Methoxy Group Position: A Comparative Guide to Aniline Reactivity for Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and organic synthesis, aniline and its derivatives are cornerstone molecules. The reactivity of the aniline ring, particularly in electrophilic aromatic substitution reactions, is profoundly dictated by the nature and positioning of its substituents. This guide offers a detailed comparative analysis of the effects of two common substituents, the chloro and methoxy groups, on the reactivity of aniline. A thorough understanding of these substituent effects is paramount for medicinal chemists and process development scientists in designing efficient synthetic routes and predicting reaction outcomes for the synthesis of novel therapeutics.
This document provides a comprehensive overview, supported by quantitative data, detailed experimental methodologies, and clear visual diagrams to elucidate the electronic principles governing the reactivity of these substituted anilines.
The Dichotomy of Electronic Effects: Chloro vs. Methoxy Groups
The influence of a substituent on the reactivity of an aromatic ring is primarily governed by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect .
-
The Chloro Group (-Cl): This substituent presents a classic case of competing electronic effects.
-
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond. This effect deactivates the ring towards attack by electrophiles.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi system of the benzene ring. This electron donation through resonance increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. However, for halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.
-
-
The Methoxy Group (-OCH₃): In contrast, the methoxy group is a powerful activating substituent.
-
Inductive Effect (-I): Similar to chlorine, the oxygen atom is more electronegative than carbon, resulting in a modest electron-withdrawing inductive effect.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom readily participates in resonance, donating significant electron density to the benzene ring. This strong +R effect dramatically increases the nucleophilicity of the ring, especially at the ortho and para positions, making it much more reactive towards electrophiles than unsubstituted aniline. The resonance effect of the methoxy group is significantly stronger than its inductive effect.
-
Caption: Inductive vs. Resonance Effects of Chloro and Methoxy Groups.
Quantitative Analysis of Aniline Reactivity
The reactivity of substituted anilines can be quantitatively evaluated through their basicity (pKa of the conjugate acid) and their relative rates in electrophilic aromatic substitution reactions. A higher pKa value indicates a more basic aniline, suggesting a greater availability of the nitrogen's lone pair and a more electron-rich aromatic ring.
| Compound | Substituent | Position | pKa of Conjugate Acid (ArNH₃⁺) | Relative Rate of Nitration (vs. Benzene=1)* |
| Aniline | -H | - | 4.62 | 1 x 10⁶ |
| o-Chloroaniline | -Cl | ortho | 2.64 | ~30 |
| m-Chloroaniline | -Cl | meta | 3.34 | ~1 |
| p-Chloroaniline | -Cl | para | 3.98 | ~140 |
| o-Anisidine | -OCH₃ | ortho | 4.53 | ~8 x 10⁶ |
| m-Anisidine | -OCH₃ | meta | 4.20 | ~2 x 10² |
| p-Anisidine | -OCH₃ | para | 5.34 | ~4 x 10⁷ |
Note: Relative rate data is approximated from studies on related substituted benzenes and acetanilides, as direct nitration of anilines can be complex due to oxidation and the formation of the anilinium ion.
Data Interpretation:
-
Basicity: The pKa values clearly demonstrate that the methoxy group increases the basicity of aniline, particularly from the para position, due to its strong electron-donating resonance effect.[1] Conversely, the electron-withdrawing chloro group significantly reduces the basicity of aniline at all positions.[1]
-
Reactivity: The methoxy-substituted anilines are significantly more reactive towards electrophilic substitution than aniline itself, with the para-isomer exhibiting the highest reactivity. The chloro-substituted anilines are considerably less reactive than aniline. Although deactivating, the chloro group still directs electrophilic attack to the ortho and para positions, as evidenced by the higher relative reactivity of these isomers compared to the meta-isomer.
Experimental Protocol: Competitive Nitration of Substituted Anilines
To experimentally determine the relative reactivity of different substituted anilines, a competitive nitration experiment can be performed. This method allows for a direct comparison of reaction rates by having two substrates compete for a limited amount of the electrophile.
Objective: To determine the relative reactivity of a chloro-substituted aniline and a methoxy-substituted aniline against a reference compound (e.g., acetanilide) in an electrophilic nitration reaction.
Materials:
-
Acetanilide (reference compound)
-
p-Chloroaniline
-
p-Anisidine (p-methoxyaniline)
-
Acetic anhydride
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Protection of the Amino Group: The amino group of anilines is highly reactive and susceptible to oxidation by nitric acid. Therefore, it is necessary to protect it as an acetamide.
-
In separate flasks, dissolve 10 mmol of p-chloroaniline and p-anisidine in 15 mL of glacial acetic acid.
-
To each flask, add 1.1 equivalents of acetic anhydride and stir the mixtures at room temperature for 30 minutes.
-
Pour each reaction mixture into 100 mL of ice-cold water to precipitate the corresponding acetanilide derivative.
-
Collect the solid products by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Competitive Nitration:
-
Prepare an equimolar mixture containing 5 mmol of acetanilide and 5 mmol of the substituted acetanilide (e.g., p-chloroacetanilide) in 20 mL of glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice-water bath.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.5 mmol of concentrated nitric acid to 1 mL of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
-
Work-up and Product Analysis:
-
Pour the reaction mixture into a beaker containing 100 g of crushed ice and carefully neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with three 20 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Analyze the product mixture by GC-MS. The ratio of the integrated peak areas of the nitrated products will provide the relative reactivity of the two competing substrates.
-
Caption: Experimental workflow for competitive nitration of anilines.
Mechanism of Electrophilic Aromatic Substitution on Aniline
The nitration of a substituted aniline proceeds via a two-step electrophilic aromatic substitution mechanism. The first step, which is the rate-determining step, involves the attack of the electron-rich aromatic ring on the electrophile (the nitronium ion, NO₂⁺) to form a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The second step is a rapid deprotonation to restore the aromaticity of the ring.
Caption: General mechanism of electrophilic nitration of a substituted aniline.
The reactivity of the aniline scaffold is a critical parameter in the design and synthesis of a vast array of pharmaceutical agents. The choice and positioning of substituents such as chloro and methoxy groups offer a powerful tool to modulate this reactivity. The methoxy group, a strong activator, significantly enhances the rate of electrophilic substitution, favoring the ortho and para positions. In contrast, the chloro group, while also an ortho, para-director, deactivates the ring towards electrophilic attack. This guide provides the foundational knowledge, quantitative data, and experimental framework to enable researchers, scientists, and drug development professionals to make informed decisions in the strategic manipulation of aniline reactivity for the synthesis of novel molecular entities.
References
Characterization of 4-Chloro-2-methoxy-N-methylaniline by 13C NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-2-methoxy-N-methylaniline against structurally related aniline derivatives. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the unambiguous identification and quality assessment of this compound.
The substitution pattern on the aniline ring significantly influences the electron density around each carbon atom, leading to distinct chemical shifts in their 13C NMR spectra. By comparing the spectrum of this compound with its parent structures and other relevant analogues, a clear and objective characterization can be achieved.
Comparative Analysis of 13C NMR Spectral Data
The following table summarizes the 13C NMR chemical shifts (in ppm) for this compound and selected alternative compounds. All data was recorded in deuterated chloroform (CDCl3).
| Compound | C1 (ipso-NHCH3) | C2 (ipso-OCH3) | C3 | C4 (ipso-Cl) | C5 | C6 | -OCH3 | -NHCH3 | Reference |
| This compound | 147.9 | 149.2 | 111.7 | 122.5 | 128.5 | 110.8 | 55.4 | 30.8 | Predicted |
| 4-Chloro-2-methoxyaniline | 136.3 | 147.2 | 112.4 | 121.7 | 121.1 | 110.1 | 55.8 | - | [1] |
| N-Methylaniline | 149.45 | 117.28 | 129.28 | 112.50 | 129.28 | 117.28 | - | 30.76 | [2] |
| 3-Chloro-N-methylaniline | 150.33 | 111.76 | 134.90 | 116.86 | 130.02 | 110.73 | - | 30.41 | [2] |
| 4-Chloro-N-methylaniline | 147.91 | 113.44 | 129.01 | 121.81 | 129.01 | 113.44 | - | 30.79 | [2] |
Note: The chemical shifts for this compound are predicted values based on spectroscopic data of analogous compounds, as experimental data was not publicly available.
The ipso-carbon attached to the nitrogen (C1) in the N-methylated anilines shows a characteristic downfield shift. The presence of the electron-withdrawing chlorine atom at the C4 position and the electron-donating methoxy group at the C2 position in this compound results in a unique set of chemical shifts for the aromatic carbons, allowing for its clear distinction from the other compounds listed.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum for small organic molecules.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a frequency of at least 100 MHz for 13C nuclei.
-
The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
3. Data Acquisition:
-
A standard pulse sequence for a proton-decoupled 13C NMR experiment is used.
-
Key acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: This will vary depending on the sample concentration and the desired signal-to-noise ratio. For a sample of this concentration, 128 to 1024 scans are typically sufficient.
-
Spectral Width: Approximately 200-250 ppm.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak (CDCl3 at δ 77.16 ppm) or the internal TMS standard.
Visualization of the Characterization Workflow
The logical flow for characterizing this compound and comparing it with alternatives is illustrated in the following diagram.
Figure 1. A flowchart illustrating the key stages of 13C NMR analysis.
References
Assessing the Metabolic Stability of 4-Chloro-2-methoxy-N-methylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of drug candidates is a critical parameter in the drug discovery and development process, directly influencing their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. The 4-chloro-2-methoxy-N-methylaniline scaffold is a key component in a variety of investigational compounds, particularly in the development of kinase inhibitors. Understanding the metabolic liabilities of derivatives of this scaffold is essential for optimizing lead compounds and selecting candidates with favorable drug-like properties.
Comparative Assessment of Metabolic Stability
The metabolic stability of a compound is typically evaluated in vitro using subcellular fractions of the liver, the primary site of drug metabolism, or whole liver cells. The most common assays are the microsomal stability assay, the S9 stability assay, and the hepatocyte stability assay. The choice of assay depends on the specific metabolic pathways of interest.
Data Summary Tables
The following tables are templates for summarizing and comparing the metabolic stability data for a series of this compound derivatives. Researchers can populate these tables with their own experimental data to facilitate direct comparison and identify structure-metabolism relationships.
Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | R1-Substituent | R2-Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | H | H | Data | Data |
| Derivative 1 | e.g., F | H | Data | Data |
| Derivative 2 | H | e.g., CH3 | Data | Data |
| Derivative 3 | e.g., CF3 | H | Data | Data |
| Control | e.g., Verapamil | - | Data | Data |
Table 2: Metabolic Stability of this compound Derivatives in Human S9 Fraction
| Compound ID | R1-Substituent | R2-Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | H | H | Data | Data |
| Derivative 1 | e.g., F | H | Data | Data |
| Derivative 2 | H | e.g., CH3 | Data | Data |
| Derivative 3 | e.g., CF3 | H | Data | Data |
| Control | e.g., 7-HC | - | Data | Data |
Table 3: Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound ID | R1-Substituent | R2-Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Parent | H | H | Data | Data |
| Derivative 1 | e.g., F | H | Data | Data |
| Derivative 2 | H | e.g., CH3 | Data | Data |
| Derivative 3 | e.g., CF3 | H | Data | Data |
| Control | e.g., Propranolol | - | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays. Below are standard protocols for the three key in vitro assays.
1. Liver Microsomal Stability Assay
This assay is primarily used to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.
-
Materials:
-
Liver microsomes (human or other species)
-
Test compounds and positive control compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
2. S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic reactions.
-
Materials:
-
Liver S9 fraction (human or other species)
-
Test compounds and positive control compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Cofactors: NADPH for Phase I reactions, and optionally UDPGA (uridine diphosphate glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II reactions.
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Standard laboratory equipment as for the microsomal assay.
-
-
Procedure:
-
Prepare a reaction mixture containing the S9 fraction in phosphate buffer.
-
Add the test compound to the mixture.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the cofactor(s).
-
Follow the same sampling and quenching procedure as in the microsomal stability assay at specified time points.
-
Process and analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Data analysis is performed in the same manner as for the microsomal stability assay to determine the half-life and intrinsic clearance.
-
3. Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it incorporates the full complement of metabolic enzymes and cofactors, as well as cellular uptake and transport processes.
-
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive control compounds
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
CO2 incubator, cell culture plates, centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test compound to the wells at the desired final concentration.
-
Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots from the wells.
-
Terminate the metabolic activity by adding the aliquots to the quenching solution.
-
Process the samples by centrifugation.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
The half-life and intrinsic clearance are calculated similarly to the other assays, with CLint expressed as µL/min/10⁶ cells.
-
Visualizing Experimental Workflows and Metabolic Pathways
Experimental Workflow for In Vitro Metabolic Stability Assays
Caption: General workflow for in vitro metabolic stability assessment.
Hypothetical Metabolic Pathways for this compound Derivatives
Based on the known metabolism of anilines and related structures, the following metabolic pathways are plausible for this compound derivatives. The primary routes are expected to be mediated by CYP450 enzymes.
Caption: Potential metabolic pathways for this compound derivatives.
Discussion of Potential Metabolic Pathways
-
N-demethylation: The N-methyl group is a likely site for oxidative metabolism by CYP enzymes, leading to the formation of a secondary aniline. This is a common metabolic pathway for N-methylated compounds.
-
O-demethylation: The methoxy group can undergo O-dealkylation to form a phenolic metabolite. This is another frequent metabolic route for methoxy-containing aromatic compounds.
-
Aromatic Hydroxylation: The aromatic ring can be hydroxylated at positions not occupied by other substituents. The position of hydroxylation will be influenced by the electronic effects of the existing chloro, methoxy, and amino groups.
-
N-oxidation: The nitrogen atom of the aniline can be oxidized to form hydroxylamines and nitroso derivatives. This pathway can sometimes lead to the formation of reactive metabolites.
-
Phase II Conjugation: The primary metabolites, particularly those with newly formed hydroxyl groups, can undergo further conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.
The relative contribution of each pathway will depend on the specific substitution pattern of the derivative being tested. For instance, bulky substituents near the N-methyl or O-methyl groups may sterically hinder their metabolism. The electronic nature of the substituents will also influence the reactivity of the aromatic ring towards hydroxylation.
Conclusion
A thorough assessment of the metabolic stability of this compound derivatives is a critical step in their development as potential drug candidates. By employing standardized in vitro assays such as microsomal, S9, and hepatocyte stability studies, researchers can generate crucial data on half-life and intrinsic clearance. This data, when organized in a comparative format, allows for the elucidation of structure-metabolism relationships, guiding the design of analogues with improved metabolic profiles. While a comprehensive public database of metabolic stability for this specific class of compounds is not available, the protocols and frameworks provided in this guide offer a robust approach for researchers to generate and interpret the necessary data to advance their drug discovery programs.
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-methoxy-N-methylaniline: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal considerations for 4-Chloro-2-methoxy-N-methylaniline (CAS No. 35122-79-3), emphasizing safety and adherence to regulations.
Immediate Safety and Handling:
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally similar compounds suggests that it should be handled with caution. Aniline derivatives are often toxic and may be irritating to the skin, eyes, and respiratory tract. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Spill Response:
In the event of a spill, the area should be evacuated, and access restricted. For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, and for solid spills, carefully sweep to avoid generating dust. The contained material should then be placed in a sealed, labeled container for disposal. The spill area should be thoroughly cleaned and ventilated after the material has been collected.
Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. As a specialty chemical, it is imperative to treat it as hazardous waste.
Key Disposal Steps:
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to obtain and review the SDS from the supplier of the chemical. The SDS will provide specific information on the hazards and recommended disposal methods for that particular product.
-
Waste Identification: this compound should be classified as a hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as hazardous waste, indicating the full chemical name.
-
Engage a Professional Waste Disposal Service: The disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company. They are equipped to manage the transportation and final disposition of the material in a safe and environmentally responsible manner.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date and method. This documentation is crucial for regulatory compliance.
Quantitative Data Summary:
Due to the limited public availability of a specific SDS for this compound, quantitative data regarding exposure limits, reportable quantities for spills, or specific concentration limits for disposal are not available. The following table provides a general framework for the type of information that should be sought from the supplier's SDS.
| Data Point | Information to be Obtained from SDS |
| Occupational Exposure Limits | Permissible Exposure Limit (PEL), Threshold Limit Value (TLV), etc. |
| Reportable Quantities (RQ) | The amount of the substance that, if spilled, requires notification to regulatory agencies. |
| Toxicity Data (e.g., LD50) | Data on the acute toxicity of the substance. |
| Environmental Hazards | Information on the potential for harm to aquatic life or other environmental compartments. |
Experimental Protocols
Detailed experimental protocols involving this compound are not provided in this guidance. All laboratory procedures should be designed and conducted in strict adherence to institutional safety protocols and in consultation with the relevant EHS professionals.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a specialty chemical like this compound.
Caption: A workflow for the compliant disposal of specialty chemical waste.
Personal protective equipment for handling 4-Chloro-2-methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-Chloro-2-methoxy-N-methylaniline (CAS No. 35122-79-3). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on data for structurally related and hazardous chemicals, such as other chloroanilines and methoxyanilines. A conservative and diligent approach to safety is paramount.
Hazard Identification and Risk Assessment
This compound is an organochlorine and aniline-based compound. Due to its chemical structure, it is presumed to be reactive and possess potential health hazards.[1] Similar compounds are known to be toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2] Some related compounds are also suspected carcinogens.[3] Therefore, handling this chemical requires stringent safety protocols.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against chemical exposure. All personnel must be trained in the proper use, removal, and disposal of their PPE.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To prevent contact with eyes from splashes or airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. It is crucial to consult the glove manufacturer's data for specific breakthrough times.[5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron and sleeves are recommended. | To protect the skin from accidental contact.[4] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation and a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | To minimize inhalation exposure to dust or vapors.[5] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is mandatory when working with this compound.
1. Personal Protective Equipment (PPE) Protocol: Donning and Doffing
-
Donning (Putting On) Sequence:
-
Put on a lab coat and ensure it is fully buttoned.
-
Put on safety goggles or a face shield.
-
Put on the first pair of gloves (e.g., nitrile).
-
If required, put on a second pair of gloves over the first.
-
-
Doffing (Taking Off) Sequence:
-
Remove the outer pair of gloves, turning them inside out.
-
Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Remove safety goggles or face shield.
-
Remove the inner pair of gloves, turning them inside out.
-
Wash hands thoroughly with soap and water.
-
2. Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3] For solid spills, carefully sweep the material to avoid generating dust.[3]
-
Collect and Dispose: Place the contained material into a sealed, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]
3. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in designated, sealed, and properly labeled containers.
-
Container Labeling: Clearly label waste containers with the chemical name and associated hazards.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][7] Do not pour this chemical down the drain.[5]
Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for assessing chemical hazards and selecting the appropriate protective measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
